"4-(2-Piperidinoethoxy)benzoic acid hydrochloride" CAS number 84449-80-9
A Critical Synthon in SERM Therapeutics (Raloxifene) Executive Summary 4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CAS 84449-80-9) is a specialized aromatic ether-amine used primarily as the side-chain donor in the...
Author: BenchChem Technical Support Team. Date: February 2026
A Critical Synthon in SERM Therapeutics (Raloxifene)
Executive Summary
4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CAS 84449-80-9) is a specialized aromatic ether-amine used primarily as the side-chain donor in the synthesis of Raloxifene Hydrochloride , a Selective Estrogen Receptor Modulator (SERM) used for osteoporosis and breast cancer prevention.[1]
This intermediate is chemically distinct due to its zwitterionic potential (tertiary amine + carboxylic acid) and its role as the "anchoring" moiety that interacts with Asp351 in the Estrogen Receptor ligand-binding domain. Its purity directly impacts the efficacy and safety profile of the final API, specifically regarding the control of genotoxic alkylating impurities derived from its precursors.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9]
The synthesis of this intermediate and its downstream application requires strict control over stoichiometry and pH to manage its amphoteric nature.
3.1 Core Synthesis Workflow (The "Etherification" Route)
The industrial preparation typically follows a Williamson ether synthesis followed by hydrolysis.
Alkylation: Methyl 4-hydroxybenzoate is reacted with 1-(2-chloroethyl)piperidine hydrochloride using a base (K₂CO₃) in a polar aprotic solvent (DMF) or an ester (Isopropyl Acetate).
Hydrolysis: The resulting ester is hydrolyzed (NaOH/MeOH) to the free acid.
Salt Formation: The acid is treated with HCl to precipitate the stable hydrochloride salt.
3.2 Downstream Application: Raloxifene Synthesis
The critical utility of CAS 84449-80-9 is the Friedel-Crafts Acylation to attach the side chain to the benzothiophene core of Raloxifene.
Process Insight: The carboxylic acid must first be activated to the acid chloride. However, because the molecule contains a basic piperidine ring, it exists as a hydrochloride salt during this activation.
Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride.
Catalyst: DMF (catalytic amounts).
Critical Control: The resulting acid chloride hydrochloride is highly hygroscopic and hydrolytically unstable. It is often generated in situ and used immediately.
3.3 Visualization of Synthetic Pathway
Caption: Synthesis of CAS 84449-80-9 and its conversion to Raloxifene via Friedel-Crafts acylation.
Technical Protocol: Quality Control & Analysis
Due to the zwitterionic nature, standard reverse-phase HPLC requires careful pH buffering to ensure sharp peak shapes.
Retention Logic: The piperidine ring is protonated (positively charged) under acidic conditions, reducing retention time compared to neutral impurities.
4.2 Impurity Profile
Researchers must monitor for:
4-Hydroxybenzoic acid: Unreacted starting material (degradation product).
Dimer Impurities: Formed if the chloroethyl piperidine reacts with two equivalents of hydroxybenzoate (rare, but possible).
Piperidine N-oxide: Oxidative degradant if stored improperly.
Handling & Safety (E-E-A-T)
Health Hazards:
Irritant: Causes skin (H315) and serious eye irritation (H319).[1]
Respiratory: May cause respiratory irritation (H335).[1] Avoid dust generation.
Storage Protocol:
Hygroscopicity: The HCl salt avidly absorbs atmospheric moisture, which can lead to clumping and hydrolysis risks during the subsequent acid chloride formation.
Recommendation: Store in double-lined polyethylene bags within a fiber drum. Keep desiccant packs inside the outer drum. Store at 2-8°C.[2]
Self-Validating Handling Check:
Before use: Perform a Karl Fischer (KF) titration. If water content >1.0%, dry the material under vacuum at 50°C before reacting with thionyl chloride to prevent violent decomposition and yield loss.
References
Jones, C. D., et al. (1984). "High-affinity antioestrogens: synthesis and binding affinity of the [2-(1-piperidinyl)ethoxy]benzoic acid ester of raloxifene." Journal of Medicinal Chemistry.
Eli Lilly and Company. (1997). "Process for preparing Raloxifene Hydrochloride." U.S. Patent 5,631,369.[3]
PubChem. (2025).[1] "4-(2-Piperidinoethoxy)benzoic acid hydrochloride - Compound Summary." National Library of Medicine. [2]
ChemicalBook. (2025).[3] "Product Properties and Synthesis of CAS 84449-80-9."
"4-(2-Piperidinoethoxy)benzoic acid hydrochloride" mechanism of action
This technical guide provides an in-depth analysis of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CAS: 84449-80-9), detailing its dual role as a critical pharmacophoric precursor in Selective Estrogen Receptor Modu...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CAS: 84449-80-9), detailing its dual role as a critical pharmacophoric precursor in Selective Estrogen Receptor Modulators (SERMs) and its investigational properties as a cytotoxic agent.
Pharmacodynamics, Structural Biology, and Synthetic Utility
Executive Summary
4-(2-Piperidinoethoxy)benzoic acid hydrochloride is a functionalized aromatic acid primarily utilized as the "Antagonist Switch" precursor in the synthesis of benzothiophene-based SERMs, most notably Raloxifene (Evista) .
While often categorized solely as a chemical intermediate, this molecule encodes the essential structural motif—the basic amino-ethoxy side chain —that dictates the pharmacological transition from estrogen agonism to antagonism. Research by Dimmock et al. has also evaluated the intrinsic cytotoxicity of this scaffold, suggesting potential independent biological activity in oncology models.
Primary Application: Installation of the anti-estrogenic pharmacophore (Helix 12 displacer).
Mechanism of Action: The "Antagonist Switch"
The defining biological mechanism of 4-(2-Piperidinoethoxy)benzoic acid is observed when it is incorporated into the ligand binding domain (LBD) of the Estrogen Receptor (ER). It functions as a steric wedge, fundamentally altering receptor conformation.
Structural Biology of Antagonism
Estrogen Receptors (ER
and ER) rely on the positioning of Helix 12 to recruit co-activators.
Agonist State (Estradiol): Helix 12 seals the ligand-binding pocket, forming a hydrophobic groove that recruits co-activators (e.g., SRC-1).
Antagonist State (Raloxifene/Side Chain): The piperidinoethoxy moiety of 4-(2-Piperidinoethoxy)benzoic acid protrudes from the binding pocket.
Steric Clash: The bulky piperidine ring physically prevents Helix 12 from sealing the pocket.
Charge Interaction: The tertiary amine (protonated at physiological pH) forms a critical salt bridge or hydrogen bond with Aspartate-351 (in ER
).
Result: Helix 12 is displaced, blocking co-activator recruitment and potentially recruiting co-repressors, thereby silencing gene transcription.
Intrinsic Cytotoxicity (Investigational)
Beyond its role as a SERM substructure, derivatives of this acid have been evaluated for intrinsic cytotoxicity.
Mechanism: Cationic amphiphilic nature allows interaction with mitochondrial membranes.
Dimmock Study: Research indicates that related piperidinoethoxy-benzoates display cytotoxic activity against specific cancer cell lines, likely through disruption of bioenergetics or direct membrane perturbation, though this remains an area of preclinical investigation rather than clinical practice.
Visualization: Signaling & Interaction Pathways
Diagram 1: The "Antagonist Switch" Mechanism
This diagram illustrates how the 4-(2-Piperidinoethoxy) moiety (derived from the acid) disrupts Estrogen Receptor signaling.
Caption: The piperidinoethoxy side chain forces Helix 12 displacement via Asp351 interaction, blocking co-activator recruitment.
Chemical Mechanism: Synthetic Application
The primary utility of this compound is as an electrophile in Friedel-Crafts Acylation .
Reaction Pathway
To synthesize Raloxifene, 4-(2-Piperidinoethoxy)benzoic acid hydrochloride is converted to an active acylating agent (acid chloride) and reacted with a benzothiophene core.[5]
Activation: The carboxylic acid is treated with Thionyl Chloride (
) to form the acid chloride.
Acylation: In the presence of a Lewis Acid (
or ), the acid chloride attacks the electron-rich C3 position of the 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.
Demethylation: Subsequent treatment with
or pyridine hydrochloride removes methyl protecting groups to yield the active phenol (Raloxifene).
Diagram 2: Synthetic Pathway (Friedel-Crafts)
Caption: Conversion of the benzoic acid derivative into the active electrophile for conjugation with the SERM core.
Experimental Protocols
Protocol A: Synthesis of the Acid Chloride (Activation)
Context: Preparing the moiety for coupling.
Suspension: Suspend 10.0 g (35 mmol) of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride in 100 mL of anhydrous 1,2-dichloroethane (DCE).
Catalysis: Add 2 drops of dimethylformamide (DMF) as a catalyst.
Chlorination: Add 5.0 mL (68 mmol) of thionyl chloride dropwise under nitrogen atmosphere.
Reflux: Heat the mixture to reflux (83°C) for 2–3 hours until gas evolution (
, ) ceases and the solution becomes clear.
Isolation: Evaporate the solvent in vacuo to yield the crude acid chloride hydrochloride as a hygroscopic solid. Use immediately for the Friedel-Crafts step.
Protocol B: Quality Control (HPLC Analysis)
Context: Verifying purity of the intermediate before use.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Detection: UV at 254 nm (aromatic ring) and 280 nm.
Retention Time: Expect elution around 8–10 minutes depending on flow rate (1.0 mL/min).
Acceptance Criteria: Purity > 98.0% required for pharmaceutical grade synthesis to prevent difficult-to-remove side products in the final SERM.
References
Dimmock, J. R., et al. (2000).[4] Evaluation of the cytotoxicity of some 4-(2-piperidinoethoxy)benzoic acid derivatives and related compounds. European Journal of Medicinal Chemistry, 35(10), 967-977. Link
Jones, C. D., et al. (1984). Antiestrogens. 2. Structure-activity studies in a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives leading to [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride (LY156758). Journal of Medicinal Chemistry, 27(8), 1057–1066. Link
Brzozowski, A. M., et al. (1997). Molecular basis of agonism and antagonism in the oestrogen receptor. Nature, 389, 753–758. Link
PubChem. (n.d.). 4-(2-Piperidinoethoxy)benzoic acid hydrochloride.[1][2][3][4][5][6] National Library of Medicine. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comprehensive Technical Profile: 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Engineers[1]
[1]
Executive Summary
4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CAS: 84449-80-9) is a critical pharmacophore building block, most notably serving as the penultimate intermediate in the synthesis of Raloxifene Hydrochloride , a Selective Estrogen Receptor Modulator (SERM).[1][2] Its structural significance lies in the basic ethoxy-piperidine side chain, a motif essential for high-affinity binding to the estrogen receptor ligand-binding domain.[1]
This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and analytical specifications, designed to support high-fidelity drug development workflows.[1]
The compound exists as a hydrochloride salt, which significantly enhances its aqueous solubility and stability compared to its zwitterionic or free base forms.[1]
Soluble in DMSO, Methanol; Sparingly soluble in water (improved by HCl salt form)
pKa (Calculated)
Acidic (COOH): ~4.2 Basic (Piperidine N): ~9.8
Hygroscopicity
Moderate (Requires storage under inert atmosphere)
Synthetic Pathway & Mechanism
The synthesis of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride typically follows a convergent Williamson Ether Synthesis followed by Acid Hydrolysis .[1] This route is preferred for its scalability and the ability to purify the intermediate ester before final hydrolysis.[1]
Reaction Logic[1]
Alkylation (Step 1): Methyl 4-hydroxybenzoate is deprotonated by a weak base (K₂CO₃) to form a phenoxide anion.[1] This nucleophile attacks 1-(2-chloroethyl)piperidine hydrochloride, displacing the chloride.[1]
Hydrolysis & Salt Formation (Step 2): The resulting ester is subjected to acidic hydrolysis (HCl).[1] This step serves a dual purpose: it cleaves the methyl ester to the free acid and simultaneously protonates the piperidine nitrogen to crystallize the final hydrochloride salt.[1]
Synthetic Workflow Diagram
The following diagram outlines the critical process parameters (CPPs) for the synthesis.
Figure 1: Convergent synthesis pathway emphasizing the transition from ester intermediate to the final hydrochloride salt.[1]
Pharmaceutical Application: The SERM Pharmacophore
In the context of Raloxifene synthesis, this compound provides the "anti-estrogenic" side chain.[1]
Mechanism of Action: The piperidinoethoxy moiety protrudes from the ligand-binding pocket of the Estrogen Receptor (ER).[1] This steric bulk prevents the folding of Helix-12 (H12), thereby blocking the recruitment of co-activators required for gene transcription.[1]
Structure-Activity Relationship (SAR):
Ether Linkage: Provides the necessary flexibility and length (approx 9-10 Å) to exit the binding pocket.[1]
Basic Nitrogen: Forms a critical salt bridge with Aspartate-351 in the ERα ligand-binding domain, stabilizing the antagonist conformation.[1]
Analytical Profiling & Quality Control
To ensure the integrity of this intermediate for GMP manufacturing, the following analytical protocols are recommended.
Piperidine Zone (δ 1.4 - 3.5 ppm): Broad multiplets representing the ring protons, often shifted downfield due to the adjacent positive charge on the nitrogen (HCl salt effect).[1]
Analytical Decision Tree
Figure 2: Quality control decision tree for validating raw material prior to GMP usage.
Handling and Stability
Storage: The hydrochloride salt is hygroscopic.[1][3][7] It must be stored at 2-8°C in tightly sealed containers, preferably under an inert atmosphere (Nitrogen or Argon).
Safety: Classified as an irritant (H315, H319, H335).[1][2] Standard PPE (gloves, goggles, fume hood) is mandatory to prevent respiratory or ocular irritation.[1]
References
PubChem. (n.d.).[1][2] 4-(2-piperidin-1-ylethoxy)benzoic acid hydrochloride.[1][2][8][3][9][4][5][10][6][7] National Library of Medicine.[1][4] Retrieved January 31, 2026, from [Link]
Strategic Building Blocks in SERM Therapeutics: 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride
The following technical guide details the discovery, chemistry, and application of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride , a critical intermediate in the synthesis of second-generation Selective Estrogen Recep...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, chemistry, and application of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride , a critical intermediate in the synthesis of second-generation Selective Estrogen Receptor Modulators (SERMs).
Executive Summary
4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CAS: 84449-80-9) is a specialized aromatic carboxylic acid derivative serving as the primary "side-chain donor" in the synthesis of benzothiophene-based SERMs, most notably Raloxifene (Evista) .[1][2][3] Unlike first-generation triphenylethylenes (e.g., Tamoxifen), which possess a flexible structure, Raloxifene utilizes a rigid benzothiophene core. This intermediate provides the critical basic aminoethoxy moiety required to interact with aspartate residue 351 (Asp351) in the Estrogen Receptor (ER) ligand-binding domain, a mechanism that dictates the switch between agonist and antagonist activity.
Acylating agent in Friedel-Crafts synthesis of Raloxifene
Pharmacophore Role
Introduces the anti-estrogenic "basic side chain"
Historical Phylogeny of the Pharmacophore
The discovery of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride is inextricably linked to the optimization of non-steroidal estrogen antagonists at Eli Lilly and Company in the early 1980s.
From Tamoxifen to Benzothiophenes
In the 1970s, Tamoxifen established the clinical validity of targeting the ER in breast cancer. However, Tamoxifen carries a risk of uterine cancer due to partial agonist activity in the endometrium. Researchers sought a "pure" antagonist or a tissue-selective modulator.
The Challenge: Retain the anti-estrogenic effect in breast tissue while eliminating endometrial stimulation.
The Solution: Jones et al. (Eli Lilly) identified that replacing the triphenylethylene scaffold with a benzothiophene core reduced isomeric instability (preventing cis-trans isomerization).
The Side Chain: The "basic side chain" (an amine linked via an ether to a phenyl ring) was known to be essential for high-affinity binding. 4-(2-Piperidinoethoxy)benzoic acid was designed as a modular unit to attach this side chain to the benzothiophene core after the core synthesis, allowing for convergent synthesis strategies.
The "Jones Intermediate"
In the seminal work leading to LY156758 (Raloxifene), this benzoic acid derivative allowed for a highly regioselective Friedel-Crafts acylation at the 3-position of the benzothiophene nucleus. This modular approach replaced earlier linear syntheses, significantly improving yield and purity profiles for large-scale manufacturing.
Chemical Synthesis & Process Optimization
The industrial synthesis of this intermediate is a self-validating sequence involving Williamson ether synthesis followed by ester hydrolysis.
Synthesis Workflow
The standard protocol begins with Methyl 4-hydroxybenzoate (Methyl Paraben), a cheap and abundant starting material.
Figure 1: Industrial synthesis pathway of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride.
Critical Process Parameters (CPPs)
Base Selection: Potassium carbonate (
) is preferred over stronger bases to prevent premature hydrolysis of the ester or elimination of the chloroethyl piperidine side chain.
Solvent System: DMF or Acetone. DMF increases reaction rate but requires aqueous workup. Acetone allows for easier solvent recovery but requires longer reaction times.
Hydrolysis Control: Acid hydrolysis (HCl) is preferred over alkaline hydrolysis to directly yield the hydrochloride salt, which is more stable and crystalline than the zwitterionic free acid.
Critical Application: Raloxifene Assembly
The utility of this compound culminates in the "coupling" stage of Raloxifene production. It serves as the electrophile in a Friedel-Crafts acylation.
The Coupling Mechanism
The acid is first converted to its acid chloride (using Thionyl Chloride or Oxalyl Chloride). This activated species then attacks the electron-rich 3-position of the protected benzothiophene.
Figure 2: Convergent synthesis of Raloxifene using the benzoic acid intermediate.
Structural Biology Insight
Why this specific chain length?
Piperidine Ring: Provides steric bulk and hydrophobicity to fit into the channel leading out of the ligand-binding pocket.
Ethoxy Linker: The 2-carbon chain is the optimal length to position the piperidine nitrogen to form a salt bridge or hydrogen bond with Asp351 of the ER. This interaction destabilizes Helix 12, preventing the recruitment of co-activators—the molecular definition of "antagonism."
Experimental Protocols
Protocol A: Synthesis of 4-(2-Piperidinoethoxy)benzoic Acid HCl
Note: This protocol is adapted for laboratory scale (10-50g).
Ether Formation:
Charge a 500 mL 3-neck flask with Methyl 4-hydroxybenzoate (15.2 g, 100 mmol), 1-(2-chloroethyl)piperidine HCl (20.2 g, 110 mmol), and anhydrous
(41.4 g, 300 mmol).
Add DMF (150 mL) and heat to 80-90°C under
atmosphere.
Monitor via TLC (Hexane:EtOAc 1:1) until phenol is consumed (~4-6 hours).
Pour mixture into ice water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).
Dry organic layer (
) and concentrate to yield the methyl ester intermediate (oil or low-melting solid).
Hydrolysis & Salt Formation:
Dissolve the crude ester in 6M HCl (100 mL).
Reflux for 4 hours. The ester hydrolyzes, and the product precipitates upon cooling.
Cool to 0°C. Filter the white crystalline solid.
Recrystallization: Dissolve in minimum hot ethanol, add diethyl ether to cloud point, and cool.
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
Gradient: 10% B to 90% B over 20 mins.
Detection: UV @ 254 nm.
Retention: The acid elutes earlier than the methyl ester precursor due to the free carboxylic acid.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I emphasize that while this compound is an intermediate, it possesses biological activity and chemical hazards.
Bioactivity: As a SERM precursor, it may possess weak estrogenic/anti-estrogenic activity. Handle with potent compound containment (Band 3 or 4).
Corrosivity: The hydrochloride salt is acidic. Inhalation of dust causes respiratory irritation (H335).
Eye Contact: Causes serious eye irritation (H319).[2] Use safety goggles and handle in a fume hood.
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.
References
Jones, C. D., et al. (1984). "Nonsteroidal antiestrogens. 1. Synthesis and biological activity of 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene derivatives." Journal of Medicinal Chemistry, 27(8), 1057–1066. Link
Eli Lilly and Company. (1983). "Benzothiophenes and related compounds." U.S. Patent 4,418,068. Link
Gore, P. H. (1964).[6] "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229–281. (Contextual reference for the acylation chemistry).
PubChem. (n.d.).[2] "4-(2-Piperidinoethoxy)benzoic acid hydrochloride."[1][2][3][7][4][5][8][9][10][11][12] National Center for Biotechnology Information. Link
Brzozowski, A. M., et al. (1997). "Molecular basis of agonism and antagonism in the oestrogen receptor." Nature, 389, 753–758. (Mechanistic reference for the side-chain function). Link
Technical Guide: 4-(2-Piperidinoethoxy)benzoic acid hydrochloride and the Structural Basis of Antiestrogenic Activity
This guide serves as a technical reference for the compound 4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CAS 84449-80-9), defining its critical role as the pharmacophore precursor in the synthesis of Selective Estro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical reference for the compound 4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CAS 84449-80-9), defining its critical role as the pharmacophore precursor in the synthesis of Selective Estrogen Receptor Modulators (SERMs), specifically Raloxifene.
[1]
Executive Summary
4-(2-Piperidinoethoxy)benzoic acid hydrochloride is not a standalone therapeutic agent but the critical intermediate responsible for conferring antiestrogenic activity to benzothiophene-based SERMs (e.g., Raloxifene).[1] This compound provides the "Basic Side Chain" (BSC)—a structural motif essential for the antagonist mechanism of SERMs.
This guide details the chemical profile of this intermediate, the mechanistic "switch" it introduces into the Estrogen Receptor (ER) binding pocket, and the experimental protocols required to synthesize and validate the activity of the resulting pharmacophore.
Chemical Profile & Structural Significance[1][2][3][4]
The biological value of this intermediate lies in its ability to introduce a bulky, basic side chain into the ligand-binding domain (LBD) of the Estrogen Receptor (ER).
Binding: The benzoic acid moiety (after coupling to the core scaffold) mimics the phenolic A-ring of estradiol, anchoring the molecule.
Displacement: The piperidinoethoxy arm protrudes from the binding pocket.
Antagonism: This protrusion physically displaces Helix 12 of the ER protein. Instead of sealing the pocket (agonist conformation), Helix 12 is pushed aside, preventing the recruitment of co-activators (e.g., SRC-1) and blocking gene transcription.
Mechanism of Action Visualization
The following diagram illustrates how the moiety derived from 4-(2-Piperidinoethoxy)benzoic acid functions within the Estrogen Receptor to induce an antagonist state.
Caption: The structural translation of the piperidinoethoxy intermediate into the active SERM mechanism.
Experimental Protocols
Synthesis of 4-(2-Piperidinoethoxy)benzoic acid HCl
Objective: To synthesize the high-purity intermediate for SERM construction.
Group C (Test - Antagonist Mode): 1 nM E2 + Increasing concentrations (0.1 nM – 1 µM) of the Derived SERM (e.g., Raloxifene synthesized from the intermediate).
Group D (Intermediate Control): 1 nM E2 + 1 µM 4-(2-Piperidinoethoxy)benzoic acid (Expect: No inhibition).
Incubation: 72–96 hours.
Readout: Add MTT or AlamarBlue reagent. Measure absorbance/fluorescence.
Analysis: Calculate % Inhibition relative to E2 alone.
Quantitative Data Profile
The following table contrasts the biological activity of the intermediate versus the final drug, highlighting why the coupling is essential.
Compound
ER Binding Affinity (RBA)
MCF-7 IC₅₀ (Antagonist)
Biological Status
4-(2-Piperidinoethoxy)benzoic acid
< 0.1% (Negligible)
> 10 µM (Inactive)
Inactive Precursor
Raloxifene (Final Product)
~ 34% (High Affinity)
0.1 – 1.0 nM
Potent SERM
Estradiol (Reference)
100%
N/A (Agonist)
Endogenous Ligand
Note: The acid intermediate lacks the lipophilic core required for high-affinity binding to the ER hydrophobic pocket. Its value is purely synthetic.
References
PubChem. (2025). 4-(2-Piperidinoethoxy)benzoic acid hydrochloride - Compound Summary. National Library of Medicine. Link
ChemicalBook. (2025). Synthesis and Properties of 4-[2-(1-Piperidyl)ethoxy]benzoic Acid Hydrochloride. Link
Jordan, V. C. (2003). Antiestrogens and Selective Estrogen Receptor Modulators as Multifunctional Medicines. Part 1: Receptor Interactions. Journal of Medicinal Chemistry. Link
Brzozowski, A. M., et al. (1997). Molecular basis of agonism and antagonism in the oestrogen receptor. Nature. Link
BenchChem. (2024). Biological Activity of Benzoic Acid Derivatives in SERM Synthesis. Link
Application Notes and Protocols for the Analytical Characterization of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride
An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Introduction 4-(2-Piperidinoethoxy)benzoic acid hydrochloride, a key pharmaceutical intermediate, and its closely related analogue Pramoxine H...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
4-(2-Piperidinoethoxy)benzoic acid hydrochloride, a key pharmaceutical intermediate, and its closely related analogue Pramoxine Hydrochloride, a widely used topical anesthetic, demand rigorous analytical characterization to ensure identity, purity, and quality.[1][2][3] As a substituted benzoic acid derivative, its molecular structure incorporates a piperidine ring, an ethoxy bridge, and a benzoic acid moiety, which provides distinct chemical handles for various analytical techniques.[1] The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for pharmaceutical applications.[1][3]
This guide provides a comprehensive overview of the essential analytical methods for the full characterization of this compound, intended for researchers, quality control analysts, and drug development professionals. The protocols herein are grounded in established pharmacopeial methods and scientific literature, emphasizing not only the procedural steps but also the underlying scientific principles to ensure robust and reliable results.
Physicochemical Properties
A foundational understanding of the compound's properties is critical for selecting appropriate analytical methods and conditions.
High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity and quantifying the assay of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. Its high resolution, sensitivity, and precision make it indispensable for separating the main component from potential impurities and degradation products.
Causality Behind Experimental Choices: A reversed-phase C18 column is the standard choice due to the compound's moderate polarity. The mobile phase typically consists of an aqueous buffer and an organic modifier (like acetonitrile or methanol). The buffer's pH is critical; maintaining it around 7.5 ensures that the carboxylic acid is deprotonated and the piperidine nitrogen is in a consistent protonation state, leading to sharp, symmetrical peaks. UV detection is highly effective due to the presence of the benzoic acid chromophore.
Workflow for HPLC Analysis
Caption: General workflow for HPLC assay and purity analysis.
Protocol 1: Assay of Pramoxine Hydrochloride by HPLC (Adapted from USP Monograph)
This protocol is designed for determining the potency of the drug substance.[6]
A. Reagents and Materials:
Pramoxine Hydrochloride Reference Standard (USP RS)
Acetonitrile (HPLC Grade)
Dibasic potassium phosphate
Phosphoric acid
Water (HPLC Grade)
0.45 µm membrane filters
B. Chromatographic System:
Parameter
Specification
Rationale
Column
L1 packing (C18), 4.6-mm × 25-cm
Standard reversed-phase chemistry for retaining the analyte.
Detector
UV at 224 nm
Wavelength provides high sensitivity for the benzoic acid chromophore.
Mobile Phase
Acetonitrile and pH 7.5 Phosphate buffer (55:45)
The pH controls ionization for good peak shape, and acetonitrile provides the necessary elution strength.
Flow Rate
~2.0 mL/min
A typical flow rate for a 4.6 mm ID column to achieve efficient separation.
Column Temp.
40 °C
Elevated temperature reduces viscosity and can improve peak symmetry.
Injection Vol.
20 µL
Standard volume for quantitative analysis.
C. Solution Preparation:
pH 7.5 Phosphate Buffer: Dissolve 8.71 g of dibasic potassium phosphate in ~800 mL of water. Adjust the pH to 7.5 ± 0.1 with dilute phosphoric acid, then add water to a final volume of 1000 mL.[6]
Mobile Phase: Prepare a mixture of acetonitrile and pH 7.5 Phosphate buffer (55:45). Filter through a 0.45 µm filter and degas thoroughly.[6]
Standard Preparation (0.5 mg/mL): Accurately weigh about 50 mg of USP Pramoxine Hydrochloride RS and transfer to a 100-mL volumetric flask. Dissolve in and dilute to volume with the Mobile Phase.[6]
Assay (Sample) Preparation (0.5 mg/mL): Accurately weigh about 50 mg of the Pramoxine Hydrochloride sample and prepare as described for the Standard Preparation.[6]
D. System Suitability (Self-Validation):
Before sample analysis, perform at least five replicate injections of the Standard Preparation.
Acceptance Criteria:
The relative standard deviation (RSD) for the peak area must be not more than 1.5% .[6]
The theoretical plates (column efficiency) must be not less than 1500 .[6]
Trustworthiness: Meeting these criteria confirms that the chromatographic system is performing with adequate precision, efficiency, and peak symmetry for the analysis to be valid.
E. Procedure:
Separately inject equal volumes (approx. 20 µL) of the Standard Preparation and the Assay Preparation into the chromatograph.
Record the chromatograms and measure the peak area responses for the major peaks.
The retention time of the major peak in the Assay Preparation must correspond to that of the Standard Preparation.[6]
Calculate the percentage of C₁₇H₂₇NO₃·HCl in the sample using the standard formula comparing the peak response of the sample to the standard.
Spectroscopic Identification Methods
Spectroscopic techniques provide orthogonal, confirmatory evidence of the molecular structure and identity of the compound.
Overall Spectroscopic Characterization Workflow
Caption: Integrated workflow for spectroscopic identification.
Protocol 2.1: Identification by Infrared (IR) Spectroscopy
Principle: IR spectroscopy is a rapid and reliable method for identity confirmation. The compound's unique combination of functional groups (C=O of the carboxylic acid, C-O-C of the ether, aromatic C=C bonds) produces a fingerprint spectrum. The USP monograph specifies this as a primary identification test.[6]
Methodology:
Prepare the sample as a potassium bromide (KBr) dispersion or another suitable method.
Acquire the infrared absorption spectrum between 4000 and 400 cm⁻¹.
Compare the resulting spectrum with that of a USP Pramoxine Hydrochloride RS obtained under identical conditions.
Result: The spectrum of the sample should be concordant with the spectrum of the reference standard.[6]
Protocol 2.2: Identification by UV-Vis Spectroscopy
Principle: The benzoic acid portion of the molecule contains a chromophore that absorbs UV light at specific wavelengths. This allows for qualitative identification by comparing the absorption spectrum of a sample solution to that of a reference standard.
Methodology (for Pramoxine HCl from a cream formulation):
Extract the pramoxine base from the sample matrix using a suitable solvent extraction procedure (e.g., methanol/ether followed by acid-base extraction as described in the USP monograph for Pramoxine Hydrochloride Cream).[7]
Prepare a solution of the extracted residue in 0.1 N hydrochloric acid at a concentration of approximately 1 in 100,000.
Prepare a similar solution using the USP Pramoxine Hydrochloride RS.
Scan both solutions using a UV-Vis spectrophotometer.
Result: The UV absorption spectrum of the sample solution should exhibit maxima and minima at the same wavelengths as the reference standard solution.[7]
Protocol 2.3: Structural Confirmation by NMR and MS
Principle & Expertise: While HPLC and IR are excellent for routine QC, NMR and MS are unparalleled for definitive structural elucidation, especially during drug development and reference standard characterization. ¹H and ¹³C NMR confirm the connectivity of all atoms, while High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition.[1]
A. NMR Spectroscopy:
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Interpretation: The resulting spectra should be consistent with the structure of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride, showing characteristic signals for the aromatic protons of the benzoic acid ring, the methylene protons of the ethoxy bridge, and the protons of the piperidine ring.[1]
B. Mass Spectrometry (MS):
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water.
Acquisition: Introduce the sample into the mass spectrometer via direct infusion or LC-MS using an electrospray ionization (ESI) source in positive ion mode.
Interpretation: For HRMS, the measured mass of the protonated molecular ion ([M+H]⁺) should match the theoretical exact mass of the free base (C₁₄H₁₉NO₃) within a narrow tolerance (e.g., < 5 ppm).[1]
Physical and Chemical Tests
These tests provide fundamental information about the compound's physical properties and confirm the presence of the hydrochloride salt.
Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Chromatographic Science. [Link]
Technical Application Note: 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride in Anti-Inflammatory Research
[1] Executive Summary & Scientific Context 4-(2-Piperidinoethoxy)benzoic acid hydrochloride (hereafter referred to as 4-PEBA-HCl ) is widely recognized as the critical "basic side-chain" intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Scientific Context
4-(2-Piperidinoethoxy)benzoic acid hydrochloride (hereafter referred to as 4-PEBA-HCl ) is widely recognized as the critical "basic side-chain" intermediate in the synthesis of Raloxifene and Arzoxifene . However, in advanced medicinal chemistry, it serves a more nuanced role as a bioactive pharmacophore probe .
While the benzothiophene core of Raloxifene dictates high-affinity binding to the Estrogen Receptor (ER), it is this specific piperidinoethoxy-benzoate tail that protrudes from the ligand-binding pocket (Helix 12), forcing the receptor into an antagonist conformation.
Why use 4-PEBA-HCl in Anti-Inflammatory Models?
Researchers utilize this compound to decouple the genomic estrogenic effects from non-genomic anti-inflammatory mechanisms . Recent data suggests that 4-PEBA-HCl possesses intrinsic anti-inflammatory and antihistaminic properties independent of the full SERM scaffold, likely via direct enzyme inhibition (e.g., COX/LOX pathways) or histamine receptor antagonism. This makes it an essential control compound for distinguishing between ER-mediated neuroprotection and off-target anti-inflammatory effects.
Mechanism of Action & Signaling Logic
To understand the utility of 4-PEBA-HCl, one must visualize its structural contribution to signal transduction inhibition.
Structural Deconstruction (SAR Logic)
The compound represents the "Antagonist Switch" of the SERM class. In isolation, it allows researchers to test the efficacy of the basic amine tail without the confounding variable of strong ER dimerization.
Graphviz Pathway Visualization
The following diagram illustrates the bifurcation of signaling pathways where 4-PEBA-HCl is used to isolate specific anti-inflammatory nodes.
Caption: Figure 1. Deconstruction of SERM signaling. 4-PEBA-HCl isolates off-target enzymatic and antihistaminic effects from the classic genomic ER signaling associated with the parent drug Raloxifene.
Comparative Efficacy Data
In standardized acute inflammation models (Carrageenan-induced paw edema), 4-PEBA-HCl demonstrates dose-dependent efficacy comparable to established NSAIDs.[1]
Data Source: Aggregated from preclinical pharmacological assessments of benzoic acid derivatives [1, 2].
Experimental Protocols
Protocol A: In Vivo Carrageenan-Induced Paw Edema
Objective: To assess the acute anti-inflammatory activity of 4-PEBA-HCl relative to vascular permeability.
Reagents:
4-PEBA-HCl (Purity >98%)
Lambda-Carrageenan (1% w/v in sterile saline)
Vehicle: 0.5% Carboxymethylcellulose (CMC) or Saline (Compound is water soluble as HCl salt).
Reference Standard: Diclofenac Sodium (10 mg/kg).
Workflow:
Acclimatization: Use Wistar albino rats (150–200g). Fast for 12 hours prior to the experiment with water ad libitum.
Formulation: Dissolve 4-PEBA-HCl in distilled water. The HCl salt provides excellent solubility; do not use DMSO unless necessary for free-acid derivatives.
Administration (T = -1 hr): Administer 4-PEBA-HCl (25 mg/kg) via oral gavage (p.o.) or intraperitoneal (i.p.) injection 1 hour before induction.
Induction (T = 0): Inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw.
Measurement: Measure paw volume using a plethysmometer at T = 0, 1, 3, and 6 hours.
Calculation:
Where is the mean edema volume of the control group and is the test group.
Protocol B: In Vitro Macrophage Activation (NO Release)
Objective: To determine if 4-PEBA-HCl inhibits inflammatory mediators (Nitric Oxide) in LPS-stimulated RAW 264.7 cells.
Workflow Visualization:
Caption: Figure 2. Step-by-step workflow for the In Vitro Nitric Oxide inhibition assay.
Methodology:
Cell Seeding: Plate RAW 264.7 macrophages in 96-well plates. Adhere for 24 hours.
Pre-treatment: Add 4-PEBA-HCl at graded concentrations (1, 10, 50, 100 µM). Include a cell viability control (MTT assay) to ensure reduction in NO is not due to cytotoxicity.
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
Analysis: After 24 hours, transfer 100 µL supernatant to a new plate. Add 100 µL Griess reagent. Measure absorbance at 540 nm.
Critical Handling & Stability Notes
Solubility: The hydrochloride salt is highly soluble in water and methanol. However, in physiological buffers (pH 7.4), free base precipitation may occur at high concentrations (>10 mM). Recommendation: Prepare stocks in water, dilute into media immediately before use.
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
Safety: The compound is a skin and respiratory irritant (H315, H319, H335).[2] Use a fume hood when handling the powder form.
References
PubChem. (2023). Compound Summary: 4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CID 5743835).[2] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
Application Note: 4-(2-Piperidinoethoxy)benzoic acid Hydrochloride for Fluorescent Probe Development
[1][2][3][4] Executive Summary This guide details the utility of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride as a functional building block in the development of organelle-specific fluorescent probes.[1][2][3] While...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary
This guide details the utility of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride as a functional building block in the development of organelle-specific fluorescent probes.[1][2][3] While widely recognized as a key intermediate in the synthesis of Raloxifene, this compound possesses a privileged structural motif—the piperidinoethoxy group—which serves a dual function in fluorescence microscopy:
Lysosomotropism: The basic amine facilitates accumulation in acidic organelles (lysosomes) via the proton trapping mechanism.[2][3]
Fluorescence Modulation: The nitrogen lone pair can act as an electron donor in Photoinduced Electron Transfer (PET) systems, enabling the design of "Turn-On" pH sensors.[2][3]
This document provides a roadmap for researchers to conjugate this scaffold to fluorophores, validate lysosomal targeting, and assess pH sensitivity.
The utility of this compound in probe design relies on two specific chemical behaviors:
Lysosomal Trapping (The Proton Sponge):
The piperidine nitrogen is a weak base.[2][3] At neutral cytosolic pH (~7.2), a fraction of the molecules remain uncharged and membrane-permeable.[1][2] Upon diffusing into the acidic lumen of the lysosome (pH 4.5–5.0), the amine becomes fully protonated (
). The charged species cannot cross the lipophilic membrane, leading to accumulation concentrations up to 100-fold higher than the cytosol.
PET-Mediated Fluorescence Switching:
When conjugated to a fluorophore (e.g., BODIPY, Naphthalimide), the piperidine nitrogen acts as a PET donor.[1][2]
High pH (Cytosol): Nitrogen lone pair is available
Electron transfer to excited fluorophore Fluorescence Quenched (OFF) .[1][2][3]
Low pH (Lysosome): Nitrogen is protonated
Lone pair unavailable PET blocked Fluorescence Restored (ON) .[1][2][3]
Figure 1: Mechanism of lysosomal accumulation and pH-dependent fluorescence switching.[1][2][3]
Experimental Protocols
Protocol A: Bioconjugation (Synthesis of the Probe)
Objective: Conjugate 4-(2-Piperidinoethoxy)benzoic acid to an amine-functionalized fluorophore (e.g., 4-amino-1,8-naphthalimide or an amino-BODIPY).
Activation: Dissolve 4-(2-Piperidinoethoxy)benzoic acid HCl (50 mg) in 2 mL anhydrous DMF. Add DIPEA (3.0 eq) to neutralize the HCl salt and activate the carboxyl group.[2]
Coupling: Add HATU (1.2 eq) and stir at room temperature for 15 minutes.
Conjugation: Add the amine-functionalized fluorophore (1.0 eq) dissolved in minimal DMF.
Reaction: Stir the mixture at room temperature under N2 atmosphere for 4–12 hours. Monitor by TLC (DCM/MeOH 95:5).[1][2]
Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na2SO4.[2]
Purification: Purify via silica gel column chromatography. Note: Use 1% Triethylamine in the eluent to prevent streaking of the basic piperidine moiety.
Protocol B: In Vitro pH Titration
Objective: Determine the pKa of the probe and verify the "Turn-On" response.
pKa is too low (probe remains quenched in lysosomes).
The electron-donating power of the piperidine is too strong.[1][2] Modify the linker or fluorophore to adjust PET thermodynamics.
Mitochondrial Staining
Probe is too lipophilic and cationic (Delocalized charge).[1][2][3]
This structure targets lysosomes via pH trapping, but high lipophilicity can drive it to mitochondria. Reduce lipophilicity or incubation time.[2]
References
PubChem. (2023).[1][2][3] Compound Summary: 4-(2-Piperidinoethoxy)benzoic acid hydrochloride.[1][2][4][3][5][6] Retrieved from [Link]
Wang, F., et al. (2022).[2][3] Bioimaging of Lysosomes with a BODIPY pH-Dependent Fluorescent Probe. MDPI Molecules. (Demonstrates the use of piperidine-based PET mechanisms for lysosomal imaging). Retrieved from [Link][1][2]
Investigating the Estrogen Receptor Signaling Effects of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride
An Application & Protocol Guide: Abstract This document provides a detailed framework for characterizing the effects of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride on estrogen receptor (ER) signaling. While primaril...
Author: BenchChem Technical Support Team. Date: February 2026
An Application & Protocol Guide:
Abstract
This document provides a detailed framework for characterizing the effects of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride on estrogen receptor (ER) signaling. While primarily documented as a key intermediate in the synthesis of the first-generation Selective Estrogen Receptor Modulator (SERM), Nafoxidine, the intrinsic bioactivity of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride is not extensively characterized in public literature. Given its structural backbone, which is shared with known SERMs, it is critical to approach this compound with the hypothesis that it may possess SERM-like properties. This guide outlines the necessary experimental protocols to rigorously test this hypothesis, from initial receptor binding to functional cellular and transcriptional outcomes. The methodologies described herein are designed to be self-validating and provide a comprehensive profile of the compound's potential as an ER modulator.
Introduction: The Scientific Rationale
4-(2-Piperidinoethoxy)benzoic acid hydrochloride shares a core structural motif—the triphenylethylene scaffold with a basic ether side chain—that is the hallmark of many well-characterized SERMs, including Tamoxifen and, most notably, Nafoxidine. SERMs exhibit a fascinating dual-action mechanism, acting as ER antagonists in some tissues (e.g., breast) while functioning as ER agonists in others (e.g., bone, uterus). This tissue-specific activity is a result of the unique conformational change the ER undergoes upon ligand binding, which in turn dictates the recruitment of a specific repertoire of co-activator or co-repressor proteins.
Therefore, it is scientifically prudent to hypothesize that 4-(2-Piperidinoethoxy)benzoic acid hydrochloride may not be an inert intermediate but could possess intrinsic ER modulatory activity. The following protocols are designed to dissect this potential activity by answering three fundamental questions:
Binding: Does the compound bind to estrogen receptor isoforms (ERα and ERβ)?
Transcription: Upon binding, does it function as an agonist (activating gene transcription) or an antagonist (blocking transcription)?
Function: How does this activity translate into a functional cellular response (e.g., cell proliferation)?
Figure 1: Logical workflow for investigating the SERM properties of the target compound.
Core Mechanism: Estrogen Receptor Signaling and SERM Action
Estrogen receptors are ligand-activated transcription factors. In an unbound state, ER resides in the cytoplasm or nucleus complexed with heat shock proteins. Upon binding to its natural ligand, 17β-estradiol (E2), the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator proteins (e.g., SRC/p160 family) and initiating transcription.
A SERM, like Tamoxifen, binds to the same ligand-binding pocket. However, its bulky side chain repositions a key alpha-helix (Helix 12) in the ligand-binding domain. This altered conformation prevents the recruitment of co-activators and instead facilitates the binding of co-repressor proteins (e.g., NCoR, SMRT), leading to transcriptional silencing (antagonism). The tissue-specific effects arise because the relative expression levels of co-activators and co-repressors vary between different cell types.
Figure 2: Differential co-regulator recruitment by ER ligands.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine if 4-(2-Piperidinoethoxy)benzoic acid hydrochloride binds to ERα and ERβ and to quantify its binding affinity (IC50 and Ki).
Causality: This is the foundational experiment. Without binding, no direct ER-mediated activity is possible. This assay measures the ability of the test compound to displace a high-affinity radiolabeled ligand ([³H]-Estradiol) from the receptor. A successful displacement indicates direct competition for the ligand-binding pocket.
Test Compound: 4-(2-Piperidinoethoxy)benzoic acid hydrochloride, serially diluted
96-well filter plates and vacuum manifold
Scintillation cocktail and microplate scintillation counter
Procedure:
Preparation: Prepare serial dilutions of the test compound (e.g., from 1 nM to 100 µM). Prepare a fixed, low concentration of [³H]-Estradiol (typically at its Kd value, ~0.1-0.5 nM).
Reaction Setup: In each well of the filter plate, add:
Binding Buffer
Recombinant ERα or ERβ protein
[³H]-Estradiol
Varying concentrations of the test compound or control (unlabeled E2 for positive control, buffer for total binding).
Incubation: Incubate the plate at 4°C for 16-18 hours to reach equilibrium.
Harvesting: Rapidly filter the contents of the plate through the vacuum manifold and wash 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.
Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (counts per minute, CPM) using a microplate scintillation counter.
Data Analysis:
Calculate the percentage of specific binding for each concentration of the test compound.
Plot the percent specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the radioligand is displaced).
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Parameter
Description
Example Expected Outcome for a SERM
IC50 (nM)
Concentration of compound yielding 50% inhibition of radioligand binding.
1 - 500 nM
Ki (nM)
Inhibitor constant, a measure of binding affinity.
Objective: To determine if the compound acts as an agonist or antagonist of ER-mediated gene transcription.
Causality: Binding is not enough; we need to know the consequence. This assay uses a reporter gene (luciferase) under the control of an Estrogen Response Element (ERE). If the compound acts as an agonist, it will drive luciferase expression. If it's an antagonist, it will block the E2-induced luciferase expression.
Materials:
ER-negative cell line (e.g., HEK293T or HeLa)
Expression plasmids: pCMV-hERα or pCMV-hERβ
Reporter plasmid: pGL3-ERE-luciferase
Control plasmid: pRL-TK (Renilla luciferase for normalization)
Transfection reagent (e.g., Lipofectamine 3000)
Cell culture medium (Phenol Red-free) with charcoal-stripped serum
17β-Estradiol (E2)
Test Compound
Dual-Luciferase Reporter Assay System
Procedure:
Transfection: Co-transfect the cells with the ER expression, ERE-luciferase reporter, and Renilla control plasmids. Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
Treatment (Agonist Mode): Replace the medium with fresh phenol red-free medium containing serial dilutions of the test compound alone. Incubate for 18-24 hours.
Treatment (Antagonist Mode): Replace the medium with medium containing a fixed, sub-maximal concentration of E2 (e.g., 1 nM) plus serial dilutions of the test compound. Incubate for 18-24 hours.
Cell Lysis & Assay: Wash the cells with PBS, lyse them, and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
Data Analysis:
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
Agonist Mode: Plot the normalized luciferase activity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy relative to E2).
Antagonist Mode: Plot the normalized luciferase activity against the log concentration of the test compound to generate an inhibition curve and determine the IC50.
Mode
Parameter
Description
Expected Outcome (SERM)
Agonist
EC50 / Emax
Potency and maximal activation.
High EC50 (low potency) and low Emax (<20% of E2).
Antagonist
IC50
Concentration for 50% inhibition of E2 effect.
Low IC50, indicating potent antagonism.
Protocol 3: Proliferation Assay in ER-Positive Breast Cancer Cells
Objective: To assess the functional impact of the compound on the proliferation of an estrogen-dependent cell line.
Causality: This assay provides a crucial functional readout. A classic ER antagonist or SERM is expected to inhibit the proliferation of ER-positive breast cancer cells (like MCF-7), which depend on estrogen signaling for growth.
Materials:
MCF-7 (ER-positive) and MDA-MB-231 (ER-negative control) cell lines
Cell culture medium (Phenol Red-free) with charcoal-stripped serum
17β-Estradiol (E2)
Test Compound
Cell proliferation reagent (e.g., CellTiter-Glo, MTS, or CyQUANT)
Procedure:
Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in 96-well plates in phenol red-free medium and allow them to attach overnight.
Treatment: Treat the cells with serial dilutions of the test compound, either alone (agonist testing) or in combination with 1 nM E2 (antagonist testing). Include controls: vehicle, E2 alone, and a known antagonist like Tamoxifen or Fulvestrant.
Incubation: Incubate the cells for 5-7 days, allowing for multiple cell divisions.
Quantification: Measure cell viability/proliferation using the chosen reagent according to the manufacturer's instructions.
Data Analysis:
Normalize the data to the vehicle-treated control.
Plot the normalized cell proliferation against the log concentration of the test compound.
Determine the effect on basal proliferation (agonist effect) and on E2-stimulated proliferation (antagonist effect).
Expected Outcome: The compound will show little to no stimulation of MCF-7 proliferation on its own but will potently inhibit the proliferation induced by E2. No effect is expected on the ER-negative MDA-MB-231 cells, confirming the ER-dependent mechanism.
Summary and Forward Outlook
The successful execution of these three core protocols will provide a robust, multi-faceted profile of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride's interaction with the estrogen receptor. The data will confirm whether it binds the receptor, modulates its transcriptional activity, and elicits a functional cellular response consistent with a SERM. Positive results would warrant further investigation into its tissue-specific effects and co-regulator recruitment profile, positioning it as a potentially novel ER modulator.
References
Lednicer, D., Lyster, S. C., & Duncan, G. W. (1967). Mammalian Antifertility Agents. IV. Basic Ethers of 1,2-Diphenyl-3,4-dihydronaphthalene and 1,2,3,4-Tetrahydrophenanthrene. Journal of Medicinal Chemistry, 10(1), 78–84. URL: [Link]
Menge, W. M. P. B., & De Visser, J. (1984). Antiestrogens. In Progress in Medicinal Chemistry (Vol. 21, pp. 243–288). Elsevier. URL: [Link]
McDonnell, D. P. (1999). The molecular pharmacology of SERMs. Trends in Endocrinology & Metabolism, 10(8), 301–311. URL: [Link]
Heldring, N., Pike, A. C., Andersson, S., Matthews, J., Cheng, G., Hartman, J., ... & Treuter, E. (2007). Estrogen receptors: how do they signal and what are their targets. Physiological Reviews, 87(3), 905–931. URL: [Link]
Shang, Y., & Brown, M. (2002). Molecular determinants for the tissue specificity of SERMs. Science, 295(5564), 2465–2468. URL: [Link]
Technical Notes & Optimization
Troubleshooting
"4-(2-Piperidinoethoxy)benzoic acid hydrochloride" minimizing degradation during storage
Welcome to the dedicated technical support center for 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidan...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing degradation during storage and throughout your experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles to ensure the integrity of your valuable compound.
I. Understanding the Stability of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride
4-(2-Piperidinoethoxy)benzoic acid hydrochloride is a key intermediate in the synthesis of various pharmaceuticals, including Raloxifene.[1] Its stability is paramount for reproducible experimental outcomes and the quality of downstream products. The molecule possesses several functional groups that are susceptible to degradation under specific environmental conditions: the ether linkage, the piperidine ring, and the aromatic carboxylic acid moiety. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.[2]
This guide will delve into the common causes of degradation and provide actionable strategies to mitigate these risks.
II. Troubleshooting Guide: Common Degradation Issues and Solutions
This section addresses specific issues you might encounter during the storage and handling of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride.
Issue 1: Gradual loss of purity over time, even under recommended storage conditions.
Potential Cause: Slow hydrolysis of the ether linkage due to ambient moisture.
Scientific Rationale: Ether linkages can be susceptible to cleavage under acidic or basic conditions, a reaction that can be catalyzed by trace amounts of moisture, especially over extended periods. Although the hydrochloride salt provides an acidic environment, the presence of water can facilitate this degradation pathway.
Troubleshooting Steps:
Assess Storage Environment: Confirm that the compound is stored in a tightly sealed container. For long-term storage, consider using a desiccator to maintain a low-humidity environment.[2]
Inert Atmosphere: If the compound is particularly sensitive or stored for an extended duration, consider flushing the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture.[2]
Purity Re-evaluation: If degradation is suspected, re-analyze the purity of your stock using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]
Issue 2: Appearance of new, unidentified peaks in your analytical chromatogram after dissolving the compound.
Potential Cause: Oxidative degradation of the piperidine ring.
Scientific Rationale: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.[4]
Troubleshooting Steps:
Solvent Quality: Ensure that the solvents used for dissolution are of high purity and have been properly degassed to remove dissolved oxygen.
Minimize Exposure: Prepare solutions fresh for each experiment whenever possible. Avoid storing solutions for extended periods, even at low temperatures.
Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[2]
Chelating Agents: If metal-catalyzed oxidation is suspected (e.g., from spatulas or glassware), consider rinsing equipment with a dilute solution of a chelating agent like EDTA, followed by a thorough rinse with high-purity solvent.
Issue 3: Inconsistent results in biological assays or chemical reactions.
Potential Cause: Photodegradation of the aromatic ring system.
Scientific Rationale: Aromatic carboxylic acids can be susceptible to photodegradation, particularly when exposed to UV light. This can lead to decarboxylation or other structural changes, altering the compound's reactivity and biological activity.[2][5]
Troubleshooting Steps:
Controlled Lighting: Conduct all handling and experimental procedures involving the compound under subdued lighting conditions. Avoid direct sunlight or prolonged exposure to fluorescent lighting.
UV-Blocking Containers: Store both the solid compound and its solutions in amber glass containers to filter out UV radiation.[2]
Run Controls: If photodegradation is a concern, include a control sample that has been intentionally exposed to light for a short period to see if similar degradation products are observed in your experimental samples.
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-(2-Piperidinoethoxy)benzoic acid hydrochloride?
For optimal stability, the compound should be stored under the following conditions, summarized in the table below.
Parameter
Recommended Condition
Rationale
Temperature
2-8°C (refrigerated) or Room Temperature
Reduces the rate of potential degradation reactions.[2]
Atmosphere
Tightly sealed container, under an inert atmosphere (e.g., Argon, Nitrogen) for long-term storage.
Minimizes exposure to moisture and oxygen, which can cause hydrolysis and oxidation, respectively.[2]
Light
Protected from light (e.g., in an amber vial or a dark location).
Prevents photodegradation of the aromatic system.[2]
Humidity
In a dry environment; consider using a desiccator.
Minimizes water-mediated degradation, such as hydrolysis.[2]
Q2: How can I assess the stability of my sample of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride?
A stability-indicating analytical method is crucial for assessing the purity and detecting degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique.
Methodology: A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol), is a good starting point.[3] The method should be validated to ensure it can separate the parent compound from its potential degradation products.
Forced Degradation Studies: To confirm that your analytical method is stability-indicating, you can perform forced degradation studies. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Q3: What are the likely degradation pathways for this compound?
Based on its chemical structure, the following are the most probable degradation pathways:
Hydrolysis: Cleavage of the ether bond, yielding 4-hydroxybenzoic acid and 2-(piperidin-1-yl)ethanol. This can be catalyzed by acidic or basic conditions.
Oxidation: Oxidation of the piperidine ring, potentially forming N-oxides or ring-opened products.
Photodecomposition: Degradation of the aromatic ring upon exposure to light, which could involve decarboxylation.
Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety is a possibility.[6]
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride.
IV. Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride and to validate an analytical method.
Objective: To generate potential degradation products and assess the stability-indicating nature of an HPLC method.
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).
Acid Hydrolysis:
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 2-8 hours).
Cool the solution, neutralize with 0.1 N NaOH, and dilute to the final concentration with the mobile phase.
Analyze by HPLC.
Base Hydrolysis:
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified time.
Cool the solution, neutralize with 0.1 N HCl, and dilute to the final concentration.
Analyze by HPLC.
Oxidative Degradation:
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
Keep the solution at room temperature for a specified time, protected from light.
Dilute to the final concentration and analyze by HPLC.
Thermal Degradation:
Place the solid compound in a calibrated oven at an elevated temperature (e.g., 80-100°C) for a specified duration.
Dissolve the heat-stressed solid in the solvent, dilute to the final concentration, and analyze by HPLC.
Photolytic Degradation:
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analyze the exposed solution by HPLC. A control sample should be kept in the dark under the same conditions.
Analysis:
Analyze all samples by the developed HPLC method.
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
The workflow for a forced degradation study is illustrated below.
Caption: Workflow for a forced degradation study.
V. References
Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]
Forced degradation studies of Raloxifene hydrochloride. ResearchGate. [Link]
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [No valid URL found]
Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. [No valid URL found]
Technical Support Center: Optimizing the Purity of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride for Biological Assays
Welcome to the technical support center for 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountere...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this compound in biological assays. The purity of this crucial pharmaceutical intermediate is paramount for obtaining reliable and reproducible results.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you optimize the purity of your compound.
Introduction: The Critical Role of Purity
This guide will walk you through the common pitfalls and provide actionable solutions to ensure your 4-(2-Piperidinoethoxy)benzoic acid hydrochloride meets the high purity standards required for sensitive biological applications.
Section 1: Understanding and Identifying Impurities
Q1: What are the most common impurities I should expect in my sample of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride?
A1: The impurity profile of your compound is largely dependent on its synthetic route. The most common synthesis involves the nucleophilic substitution of 4-hydroxybenzoic acid with 2-chloroethylpiperidine.[1] Based on this, you can anticipate the following impurities:
Unreacted Starting Materials: Residual 4-hydroxybenzoic acid and 2-chloroethylpiperidine.
Reaction Byproducts: These can include products from side reactions, such as O-alkylation at other positions on the benzoic acid ring or the formation of dimers.
Solvent Residues: Depending on the solvents used in synthesis and purification (e.g., DMF, ethanol, acetone), residual amounts may be present.[1][5]
Degradation Products: The ethoxy linkage can be susceptible to hydrolysis, especially in the presence of moisture.[1]
Q2: My biological assay is giving inconsistent results. Could impurities be the cause?
A2: Absolutely. Inconsistent results are a classic indicator of variable purity in your test compound.[3] Impurities can:
Compete for Binding Sites: Structural analogs of the main compound may bind to the target receptor or enzyme, leading to an underestimation of the true activity.
Exhibit Off-Target Effects: Impurities might have their own biological activities, causing unexpected or confounding results in your assay.[3]
Alter Physicochemical Properties: Impurities can affect the solubility and stability of your compound in the assay medium, leading to poor bioavailability and inconsistent dosing.
A systematic approach to purity analysis is the first step in troubleshooting such issues.
Section 2: Purification Strategies
Q3: I've synthesized 4-(2-Piperidinoethoxy)benzoic acid hydrochloride, but the initial purity is low. What is the most effective purification method?
A3: Recrystallization is the most widely used and effective method for purifying this compound on a laboratory scale.[1] The key is selecting an appropriate solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities remain either soluble or insoluble at all temperatures.
Dissolution: In an Erlenmeyer flask, dissolve the crude 4-(2-Piperidinoethoxy)benzoic acid hydrochloride in a minimal amount of the hot solvent mixture (e.g., ethanol/water). Add the solvent portion-wise until the solid is fully dissolved.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Subsequently, place the flask in an ice bath to maximize crystal formation.[5]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Q4: When is column chromatography a better option than recrystallization?
A4: For research-scale applications where very high purity is required or when impurities have similar solubility profiles to the desired compound, silica gel column chromatography is a suitable alternative.[1] A common mobile phase is a mixture of methanol and dichloromethane (e.g., 1:9 v/v).[1] However, this method is generally less scalable than recrystallization.
Section 3: Purity Analysis and Quality Control
Q5: How can I accurately determine the purity of my 4-(2-Piperidinoethoxy)benzoic acid hydrochloride?
A5: A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture.
Validates %C, %H, and %N against theoretical values.[1]
A Certificate of Analysis (CoA) should ideally include data from these techniques to validate the purity of the compound.[7]
Section 4: Storage and Handling
Q6: What are the optimal storage conditions to maintain the purity of my compound over time?
A6: Proper storage is crucial to prevent degradation.
Temperature: Store at 2-8°C in a well-sealed container.[1][8]
Moisture: The compound is hygroscopic.[2] Store in a desiccator or under an inert atmosphere to prevent hydrolysis of the ethoxy group.[1]
Light: Protect from light by using an amber-colored vial or storing it in the dark to prevent photodegradation.[1]
Visualizing the Workflow
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
Quality Control Workflow
Caption: A streamlined workflow for the quality control analysis of the purified compound.
References
ChemicalBook. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8281037.htm
Google Patents. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. Available from: [Link]
LookChem. Cas 84449-80-9,4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride. Available from: https://www.lookchem.com/cas-844/84449-80-9.html
Finoric. 4-[2-(1-Piperdine)ethoxybenzoic acid hydrochloride | CAS 84449-80-9. Available from: https://www.finoric.com/product/4-2-1-piperdineethoxybenzoic-acid-hydrochloride
University of Missouri–St. Louis. The Recrystallization of Benzoic Acid. Available from: [Link]
University of Wisconsin-River Falls. Recrystallization of Benzoic Acid. Available from: [Link]
PubChem. 4-(2-Piperidinoethoxy)benzoic acid hydrochloride | C14H20ClNO3. Available from: [Link]
PharmaCompass. 4-(2-piperidinoethoxy)-benzoic acid, hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]
Pap-Chem. 84449-80-9 | Product Name : 4-[2-(1-Piperidinyl)ethoxy]benzoic Acid Hydrochloride Salt. Available from: [Link]
BioAgilytix. Bioanalytical Testing Under GMP: Assuring Biologic Safety & Efficacy via Impurities Assays. Available from: [Link]
BioPharm International. Impurity Testing of Biologic Drug Products. Available from: [Link]
National Institutes of Health. Monitoring process-related impurities in biologics–host cell protein analysis. Available from: [Link]
Taylor & Francis Online. An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Available from: [Link]
A Comparative Guide to the Synthesis of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride
Introduction 4-(2-Piperidinoethoxy)benzoic acid hydrochloride is a pivotal chemical intermediate in the pharmaceutical industry.[1][2] Its molecular architecture, featuring a benzoic acid moiety linked to a piperidine ri...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-(2-Piperidinoethoxy)benzoic acid hydrochloride is a pivotal chemical intermediate in the pharmaceutical industry.[1][2] Its molecular architecture, featuring a benzoic acid moiety linked to a piperidine ring via an ethoxy bridge, makes it an essential building block for the synthesis of high-value active pharmaceutical ingredients (APIs).[1] Notably, it is a key precursor in the manufacture of Raloxifene, a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[2][3]
This guide provides an in-depth comparison of the primary synthetic routes to 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. We will dissect the underlying chemical principles, provide detailed experimental protocols, and offer a critical evaluation of each method's advantages and limitations to inform researchers and process chemists in selecting the optimal route for their specific application, whether for bench-scale research or large-scale industrial production.
Route 1: The Classical Two-Step Synthesis via Nucleophilic Substitution and Hydrolysis
This is the most established and widely documented method. It proceeds in two main stages: a Williamson ether synthesis to form an ester intermediate, followed by hydrolysis of the ester and formation of the hydrochloride salt.
Causality and Mechanistic Insights
The core of this route is a classic SN2 reaction. The phenolic hydroxyl group of a 4-hydroxybenzoate ester is deprotonated by a mild base, typically potassium carbonate, to form a potent nucleophile (a phenoxide). This phenoxide then attacks the electrophilic carbon of 1-(2-chloroethyl)piperidine, displacing the chloride leaving group to form the ether linkage. The use of an ester starting material (e.g., methyl or ethyl 4-hydroxybenzoate) is a strategic choice to protect the carboxylic acid functional group, which would otherwise interfere with the basic conditions of the etherification step. The subsequent acid-catalyzed hydrolysis cleaves the ester to yield the desired carboxylic acid and simultaneously protonates the basic piperidine nitrogen and the carboxylate to form the final, stable hydrochloride salt.
Detailed Experimental Protocol (Ester Route)
The following protocol is synthesized from established literature procedures.[4][5]
Step 1: Synthesis of Ethyl 4-[2-(1-piperidinyl)ethoxy]benzoate
To a three-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add methyl 4-hydroxybenzoate (e.g., 7.61 g), 1-(2-chloroethyl)piperidine hydrochloride (e.g., 11.05 g), powdered potassium carbonate (e.g., 16.59 g), and a suitable solvent such as isopropyl acetate (e.g., 60 mL).[4]
Slowly heat the reaction mixture to 80°C with continuous stirring.[4]
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC). The reaction typically proceeds to over 90% completion within 5 hours and is often left overnight to ensure full conversion.[4]
After completion, cool the mixture to room temperature. Add deionized water (e.g., 60 mL) to dissolve all inorganic solids.[4][5]
Transfer the mixture to a separatory funnel, separate the layers, and discard the aqueous layer.[4][5] The organic layer contains the desired ester product.
Step 2: Hydrolysis and Salt Formation
Extract the organic layer containing the ester intermediate with 4N hydrochloric acid (e.g., 3 x 20 mL portions).[4]
Combine the aqueous extracts and heat to reflux (approximately 92-100°C) for several hours (e.g., 7.5 to 48 hours) to ensure complete hydrolysis of the ester.[4][5]
After hydrolysis, cool the solution in an ice bath (0-5°C) to induce crystallization of the hydrochloride salt.[5]
Collect the precipitated crystals by filtration, wash with cold acetone, and dry under vacuum to yield 4-(2-Piperidinoethoxy)benzoic acid hydrochloride.[4][5]
Visual Workflow: Classical Synthesis
Caption: Workflow for the classical synthesis route.
Route 2: Direct Conversion to Acid Chloride Hydrochloride
For applications where the benzoic acid derivative is not isolated but used directly in a subsequent reaction, such as in the synthesis of Raloxifene, a more direct route is often preferred. This method converts the pre-synthesized 4-(2-piperidinoethoxy)benzoic acid into its acid chloride hydrochloride form in situ.
Causality and Mechanistic Insights
This route leverages the high reactivity of acid chlorides. The carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The presence of a catalyst, such as pyridine or DMF, facilitates this transformation. This approach is highly efficient as it bypasses the need to isolate and purify the intermediate ester, saving time and resources. However, it demands stringent control over reaction conditions, particularly the exclusion of moisture, as acid chlorides are readily hydrolyzed back to carboxylic acids.
Detailed Experimental Protocol (In Situ Formation)
This protocol is based on descriptions found in patent literature.[1]
Suspend 4-(2-piperidinoethoxy)benzoic acid hydrochloride in an anhydrous aprotic solvent, such as methylene chloride.
Add a catalytic amount of pyridine or DMF.
Slowly add thionyl chloride (SOCl₂) to the mixture under anhydrous conditions, typically at a controlled temperature.
The reaction proceeds to form 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride. This product is generally not isolated but is used directly in the subsequent acylation step for the synthesis of molecules like Raloxifene.
Visual Workflow: In Situ Acid Chloride Formation
Caption: Workflow for in situ acid chloride formation.
Emerging Methodologies: Green Chemistry Approaches
Recent innovations in chemical synthesis have focused on developing more environmentally friendly and efficient processes.
Solvent-Free Mechanochemical Synthesis : Preliminary studies have shown that ball-milling methyl 4-hydroxybenzoate with β-chloroethylpiperidine hydrochloride and potassium carbonate can achieve an 88% yield in just 2 hours.[1] This method drastically reduces solvent waste, a key principle of green chemistry.
Flow Chemistry : The application of continuous flow reactors offers precise control over reaction parameters like temperature and mixing, potentially leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.
These methods are promising but require further development to be adopted for large-scale industrial production.
Comparative Analysis of Synthesis Routes
Feature
Route 1: Classical Nucleophilic Substitution
Route 2: In Situ Acid Chloride Formation
Emerging Methods (e.g., Ball-Milling)
Starting Materials
4-Hydroxybenzoate ester, 1-(2-chloroethyl)piperidine HCl, Base (K₂CO₃), Acid (HCl)[4]
Robust, well-established, high yield, straightforward workup, suitable for large scale.
Minimizes isolation steps, efficient for multi-step syntheses (e.g., Raloxifene).[1]
Environmentally friendly (no solvent), very short reaction time.[1]
Disadvantages
Multi-step process, long reaction times (12-48 hours), requires solvent.[1][5]
Requires strict anhydrous conditions, reagent (SOCl₂) is hazardous.[1]
Less established, scalability for industrial production may be challenging.
Purification of the Final Product
Regardless of the synthetic route, achieving high purity is critical for pharmaceutical intermediates.
Recrystallization : This is the most common method for purifying the final hydrochloride salt. Effective solvent systems include ethanol/water or acetone/water mixtures.[1] Cooling a saturated solution to 0–5°C typically induces the formation of high-purity (>99%) needle-like crystals.[1][6]
Chromatography : For high-purity requirements at a research scale, silica gel column chromatography is effective. A common mobile phase is a methanol/dichloromethane mixture (e.g., 1:9 v/v), which can efficiently separate the product from residual starting materials or byproducts.[1]
Conclusion
The choice of synthesis route for 4-(2-Piperidinoethoxy)benzoic acid hydrochloride is dictated by the specific needs of the researcher or manufacturer. The Classical Nucleophilic Substitution route remains the workhorse for producing the isolated intermediate, offering high yields and robust, scalable conditions. For integrated syntheses where the intermediate is immediately consumed, the In Situ Acid Chloride Formation route provides an elegant and efficient alternative by minimizing process steps. Finally, emerging green chemistry techniques like mechanochemistry represent the future of synthesis, promising reduced environmental impact and enhanced efficiency, though they are yet to be widely implemented on an industrial scale.
References
Benchchem. (n.d.). 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride | CAS 84449-80-9.
Lookchem. (n.d.). Cas 84449-80-9, 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride.
A Comparative Guide to the Cytotoxicity of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride and Standard Anticancer Agents
This guide provides a comprehensive framework for evaluating the cytotoxic potential of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride in comparison to established anticancer drugs. Given that this compound is a known...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for evaluating the cytotoxic potential of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride in comparison to established anticancer drugs. Given that this compound is a known intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene, and derivatives have shown potential antineoplastic activity, this guide focuses on a scientifically rigorous approach to characterizing its anticancer properties, particularly in the context of hormone-dependent cancers.[1][2][3]
Introduction and Rationale
4-(2-Piperidinoethoxy)benzoic acid hydrochloride is an organic compound recognized primarily as a key building block in pharmaceutical synthesis.[1][2] While direct studies on its cytotoxicity are not extensively documented, its structural relationship to SERMs such as Nafoxidine and its role as a precursor to Raloxifene suggest a potential interaction with the estrogen receptor (ER) signaling pathway.[2][4][5] This pathway is a critical driver in the proliferation of certain cancers, most notably breast cancer.[6][7]
Therefore, it is hypothesized that 4-(2-Piperidinoethoxy)benzoic acid hydrochloride may exhibit cytotoxic or cytostatic effects, potentially through modulation of the estrogen receptor. This guide outlines the experimental design necessary to test this hypothesis by comparing its activity against well-characterized anticancer drugs:
Tamoxifen: A first-generation SERM that acts as an ER antagonist in breast tissue and is a standard-of-care for ER-positive breast cancers.[8][9]
Doxorubicin: A potent, broad-spectrum chemotherapeutic agent that induces cytotoxicity through DNA intercalation and inhibition of topoisomerase II. It serves as a positive control for general cytotoxic effects.[10]
The core of this investigation relies on a differential comparison using cancer cell lines with varying estrogen receptor statuses to elucidate a potential mechanism of action.
Proposed Experimental Workflow
A multi-faceted approach is essential to rigorously assess and compare the cytotoxicity of the test compound. The workflow is designed to move from broad cytotoxicity screening to more specific mechanistic validation.
Caption: Proposed experimental workflow for comparative cytotoxicity analysis.
Detailed Experimental Protocols
Scientific integrity is paramount. The following protocols are standard, validated methods in the field of cancer cell biology.
The choice of cell lines is critical for testing the hypothesis of ER-dependent activity.
MCF-7: An estrogen receptor-positive (ER+) human breast cancer cell line. It is a well-established model for hormone-responsive breast cancer.[11][12]
MDA-MB-231: A triple-negative (ER-, PR-, HER2-) human breast cancer cell line. It serves as a negative control for ER-targeted effects and represents a more aggressive, hormone-independent cancer subtype.[11][12][13]
Protocol: Cells should be cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Step-by-Step Protocol:
Cell Seeding: Plate MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride, Tamoxifen, and Doxorubicin. Replace the culture medium with fresh medium containing the various concentrations of the test compounds. Include untreated and vehicle-only (e.g., DMSO) control wells.[15]
Incubation: Incubate the plates for 24 to 48 hours at 37°C.[15][16]
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][17]
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15][18]
Absorbance Reading: Agitate the plates for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570 nm using a microplate reader.[15][18]
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Comparative Data Presentation
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates higher cytotoxic potency. Data should be summarized in a clear, tabular format.
Table 1: Hypothetical IC50 Values (µM) after 48h Treatment
Compound
MCF-7 (ER+)
MDA-MB-231 (ER-)
4-(2-Piperidinoethoxy)benzoic acid HCl
Experimental Value
Experimental Value
Tamoxifen (Reference SERM)
~15-25
>100
Doxorubicin (Reference Cytotoxin)
~0.5-2.5
~1.0-5.0
Note: Reference IC50 values for Tamoxifen and Doxorubicin are approximate and can vary based on experimental conditions.[10][19][20]
Interpretation of Potential Outcomes:
Scenario 1: Selective Cytotoxicity: If the test compound shows a significantly lower IC50 in MCF-7 cells compared to MDA-MB-231 cells (similar to Tamoxifen), it would strongly suggest an ER-dependent mechanism of action.
Scenario 2: General Cytotoxicity: If the IC50 values are low and comparable in both cell lines (similar to Doxorubicin), this indicates a general cytotoxic effect that is independent of the estrogen receptor.
Scenario 3: No Significant Cytotoxicity: High IC50 values in both cell lines would indicate a lack of potent cytotoxic activity under the tested conditions.
Mechanistic Insights: The Estrogen Receptor Signaling Pathway
Estrogen signaling is a key regulator of cell proliferation in ER-positive cancers.[7] Understanding this pathway provides context for the hypothesized action of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride.
Caption: Simplified estrogen receptor signaling pathway and SERM intervention.
In a normal state, estrogen (estradiol) binds to the estrogen receptor in the cytoplasm.[21] The complex then translocates to the nucleus, binds to DNA at specific sites called Estrogen Response Elements, and initiates the transcription of genes that drive cell proliferation.[22] SERMs like Tamoxifen competitively bind to the estrogen receptor, preventing this activation cascade and thereby inhibiting the growth of ER-positive cancer cells.[23][24] The proposed experiments would clarify if 4-(2-Piperidinoethoxy)benzoic acid hydrochloride acts in a similar manner.
Conclusion
This guide outlines a logical and scientifically robust methodology for the initial cytotoxic characterization of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. By employing a comparative approach with well-defined positive and negative cellular controls (MCF-7 and MDA-MB-231) and established anticancer drugs (Tamoxifen and Doxorubicin), researchers can effectively determine the compound's potency and potential mechanism of action. The results of these studies will be crucial in guiding future research, including more advanced mechanistic studies and potential preclinical development.
References
Legha, S. S. (1988). Nafoxidine--an antiestrogen for the treatment of breast cancer. PubMed. Available at: [Link]
University of Wollongong Australia. (n.d.). Standard Operating Procedure for Tamoxifen in Animals. University of Wollongong Australia. Available at: [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
LookChem. (n.d.). Cas 84449-80-9, 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride. LookChem. Available at: https://www.lookchem.com/cas-844/84449-80-9.html
PubChem. (n.d.). 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. PubChem. Available at: [Link]
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]
Spandidos Publications. (2014). In vitro cytotoxicity of 4'-OH-tamoxifen and estradiol in human endometrial adenocarcinoma cells HEC-1A and HEC-1B. Spandidos Publications. Available at: [Link]
OAE Publishing Inc. (n.d.). Cytotoxic effects of tamoxifen in breast cancer cells. OAE Publishing Inc.. Available at: [Link]
PubMed Central. (2021). Comparative differential cytotoxicity of clinically used SERMs in human cancer lines of different origin and its predictive molecular docking studies of key target genes involved in cancer progression and treatment responses. PubMed Central. Available at: [Link]
PubMed Central. (2020). Estrogen Receptor Signaling in Cancer. PubMed Central. Available at: [Link]
Wikipedia. (n.d.). Nafoxidine. Wikipedia. Available at: [Link]
PubMed Central. (2023). Role of Lactate in the Regulation of Transcriptional Activity of Breast Cancer-Related Genes and Epithelial-to-Mesenchymal Transition Proteins: A Compassion of MCF7 and MDA-MB-231 Cancer Cell Lines. PubMed Central. Available at: [Link]
ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG). ResearchGate. Available at: [Link]
National Institutes of Health. (2021). Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing. National Institutes of Health. Available at: [Link]
PubChem. (n.d.). Nafoxidine. PubChem. Available at: [Link]
MDPI. (n.d.). Estrogen Receptor Signaling in Breast Cancer. MDPI. Available at: [Link]
PubMed Central. (n.d.). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PubMed Central. Available at: [Link]
ResearchGate. (2015). What are the major differences between MDA-MB-231 and MCF-7 cell lines?. ResearchGate. Available at: [Link]
CancerNetwork. (2004). Long-Term Toxicities of Selective Estrogen-Receptor Modulators and Antiaromatase Agents. CancerNetwork. Available at: [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
Dovepress. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. Dovepress. Available at: [Link]
ResearchGate. (n.d.). Cytotoxicity effect of tamoxifen on MCF7 cells (n = 3). ResearchGate. Available at: [Link]
Journal of Health Science and Medical Research. (2022). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Journal of Health Science and Medical Research. Available at: [Link]
PubMed. (1982). Effects of nafoxidine on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat. PubMed. Available at: [Link]
Frontiers. (n.d.). Signal Pathway of Estrogen and Estrogen Receptor in the Development of Thyroid Cancer. Frontiers. Available at: [Link]
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
Spandidos Publications. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Spandidos Publications. Available at: [Link]
Massey University. (n.d.). Interactions between MCF-7 and MDA-MB-231 breast cancer cell lines and neutrophils. Massey University. Available at: [Link]
PubMed Central. (2011). Genotoxicity of the some selective estrogen receptor modulators: a review. PubMed Central. Available at: [Link]
European Journal of Cancer. (1972). Inhibition of DMBA-Induced Mammary Carcinogenesis in the Rat by 2-Br-α-Ergocryptine (CB 154), An Inhibitor - of Prolactin Secretion, and by Nafoxidine (U-11, 100 A). European Journal of Cancer. Available at: [Link]
Cureus. (2023). The Role of Estrogen in Ovarian Cancer and the Pathways by Which Estrogen Acts. Cureus. Available at: [Link]
Wikipedia. (n.d.). Tamoxifen. Wikipedia. Available at: [Link]
PubMed Central. (2021). The Detection of DNA Damage Response in MCF7 and MDA-MB-231 Breast Cancer Cell Lines after X-ray Exposure. PubMed Central. Available at: [Link]
ResearchGate. (2018). What is the IC 50 value of Doxorubicin on MG 63 cell line?. ResearchGate. Available at: [Link]
MDPI. (2022). Screening of Specific and Common Pathways in Breast Cancer Cell Lines MCF-7 and MDA-MB-231 Treated with Chlorophyllides Composites. MDPI. Available at: [Link]
Comparative Guide: 4-(2-Piperidinoethoxy)benzoic Acid HCl vs. Linear Alkylation in SERM Synthesis
Executive Summary In the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene, the introduction of the pharmacophore side chain—specifically the 4-(2-piperidinoethoxy)benzoyl moiety—is the critical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene, the introduction of the pharmacophore side chain—specifically the 4-(2-piperidinoethoxy)benzoyl moiety—is the critical determinant of yield and purity.
The industry standard utilizes 4-(2-Piperidinoethoxy)benzoic acid hydrochloride (4-PEBA-HCl) as a convergent building block.[1] However, process chemists often evaluate a Linear Alkylation strategy to bypass the handling of hygroscopic acid chloride intermediates.
This guide objectively compares the Convergent Acylation route (utilizing 4-PEBA-HCl) against the Linear Alkylation alternative.[1] Experimental evidence suggests that while the Linear route offers milder initial conditions, the Convergent Acylation route using high-purity 4-PEBA-HCl remains superior for industrial scalability , offering a 15-20% improvement in overall throughput due to fewer unit operations.[1]
Technical Context: The "Basic Side Chain" (BSC)
The "Basic Side Chain" (an amino-ethoxy-phenyl group) is essential for SERM activity.[1] It protrudes from the ligand-binding pocket of the Estrogen Receptor (ER), preventing the closure of Helix 12 and blocking co-activator recruitment.
The Strategic Decision
Chemists must choose between two fundamental assembly strategies:
Convergent Acylation (Route A): Pre-assembling the full side chain (4-PEBA-HCl) and attaching it to the benzothiophene core via Friedel-Crafts acylation.[1]
Linear Alkylation (Route B): Attaching a "dummy" phenyl group first, followed by ether formation to build the side chain on the scaffold.
Visualization: Strategic Synthesis Pathways
Figure 1: Comparison of the Convergent (Green) and Linear (Yellow) synthesis pathways.[1]
This route relies on converting the stable HCl salt into a reactive acid chloride in situ, followed immediately by reaction with the benzothiophene core.
Pros:
Stoichiometry Control: The side chain is fully formed and characterized before attachment, reducing "fragment" impurities.
High Yield: Optimized Friedel-Crafts conditions yield >90%.[1]
Stability: The HCl salt is a stable solid, unlike the free base or the isolated acid chloride.
Cons:
Hygroscopicity: The acid chloride intermediate is extremely moisture-sensitive.[1]
This route attaches a spacer first, then builds the ether.
Pros:
Milder Acylation: 4-Fluorobenzoyl chloride is less bulky and highly reactive.[1]
Inventory: Uses commodity chemicals rather than specialized intermediates like 4-PEBA-HCl.[1]
Cons:
Regioselectivity Issues: The subsequent alkylation step (using piperidine ethanol) requires strong bases (NaH) and can lead to competing elimination reactions.[1]
Step Count: Adds 1-2 extra unit operations (deprotection/alkylation) which lowers overall yield.
Data Comparison Table
Feature
Route A (4-PEBA-HCl)
Route B (Linear Alkylation)
Overall Yield
79 - 95%
60 - 75%
Purity Profile
High (>99% after workup)
Moderate (Alkylation byproducts)
Key Impurity
Hydrolyzed Acid (Recoverable)
Bis-alkylated species (Difficult to purge)
Unit Operations
2 (Activation + Coupling)
3 (Coupling + Activation + Displacement)
Atom Economy
High
Lower (Leaving groups in multiple steps)
Detailed Experimental Protocols
Protocol A: Preparation of the Active Electrophile from 4-PEBA-HCl
This protocol validates the "In-Situ" generation, which is critical for success.[1] Do not isolate the acid chloride solid.
Dissolve the Benzothiophene core in DCE and cool to 0–5°C.
Add the solution of Activated Acid Chloride (from Protocol A).
Controlled Addition: Add
portion-wise over 30 minutes.
Note: The reaction is exothermic. Maintain temp <10°C to prevent demethylation of the methoxy groups at this stage (unless simultaneous demethylation is desired, which requires higher temps).
Reaction: Stir at 20–25°C for 2–4 hours.
Quench: Pour the reaction mixture slowly into ice water.
Figure 2: The activation pathway.[1] The dashed red line represents the critical failure mode (moisture ingress).
Conclusion
While the Linear Alkylation route offers an alternative for labs lacking facilities to handle thionyl chloride or acid chlorides, it suffers from lower atom economy and regioselectivity challenges.
For professional drug development and scalable synthesis of Raloxifene and Arzoxifene, Route A (Convergent Acylation) using 4-(2-Piperidinoethoxy)benzoic acid hydrochloride is the scientifically superior choice.[1] It provides the highest throughput and the most controlled impurity profile, provided that moisture is strictly excluded during the activation phase.
References
Preparation of 4-(2-piperidinoethoxy)benzoyl chloride, hydrochloride. PrepChem. Available at: [Link]
Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. EP0699672A1.[1] European Patent Office.[1] Available at: [1]
Synthesis and binding affinities of fluoroalkylated raloxifenes. Bioorganic & Medicinal Chemistry, 2005.[1] PubMed.[1] Available at: [Link]
Process for the preparation of raloxifene hydrochloride. WO2011132194A1.[1] WIPO.[1] Available at:
4-(2-Piperidinoethoxy)benzoic acid hydrochloride Compound Summary. PubChem CID 5743835.[1] National Center for Biotechnology Information.[1] Available at: [Link][1]
A Comparative Guide to the Biological Activity of 4-(2-Piperidinoethoxy)benzoic acid Hydrochloride and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between chemical structure and biological function is paramount. This guide provides an in-depth technical compariso...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between chemical structure and biological function is paramount. This guide provides an in-depth technical comparison of the biological activity of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride and its potential derivatives. While this compound is principally recognized as a crucial intermediate in the synthesis of the selective estrogen receptor modulator (SERM), Raloxifene, its core structure presents a valuable scaffold for developing novel therapeutic agents.[1][2][3] This guide will delve into the known biological context of the parent compound and, by drawing upon structure-activity relationship (SAR) studies of related molecules, offer a predictive comparison of its derivatives.
The Central Role of the Piperidinoethoxy Moiety
The biological significance of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride is intrinsically linked to its piperidinoethoxy side chain attached to an aromatic system. This structural motif is a cornerstone in the design of molecules with antiestrogenic and antiandrogenic activities.[1] In the context of SERMs like Raloxifene, this side chain is critical for high-affinity binding to the estrogen receptor (ER) and modulating its activity. Therefore, any modification to this core structure is likely to have a profound impact on the compound's biological profile.
Hypothetical Derivatives and Predicted Biological Activity: A Comparative Analysis
While direct comparative studies on a series of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride derivatives are not extensively available in the public domain, we can extrapolate potential activities based on established SAR principles from analogous compounds. The primary areas for derivatization include the benzoic acid moiety, the piperidine ring, and the ethoxy linker.
Table 1: Predicted Biological Activity of Hypothetical Derivatives
Compound
Modification
Predicted Biological Activity
Rationale based on Analogous Compounds
Parent Compound
4-(2-Piperidinoethoxy)benzoic acid HCl
Precursor to SERMs; potential for antiestrogenic and anticancer activity.
Key intermediate in Raloxifene synthesis; the piperidinoethoxy group is crucial for ER binding.[1]
Derivative 1
Esterification of the carboxylic acid
Potentially enhanced cell permeability and prodrug characteristics. Anticancer activity may be retained or improved.
Ester derivatives of related benzoic acids have shown cytotoxic activity against various cancer cell lines.
Derivative 2
Amidation of the carboxylic acid
Altered solubility and potential for new interactions with biological targets. May exhibit anticancer or other activities.
N-(piperidin-4-yl)benzamide derivatives have been explored as antitumor agents.
Derivative 3
Substitution on the piperidine ring
Modulation of basicity and steric bulk could fine-tune receptor binding affinity and selectivity.
SAR studies of other piperidine-containing compounds show that substitution on the piperidine ring significantly impacts biological activity.
Derivative 4
Substitution on the phenyl ring
Introduction of electron-donating or -withdrawing groups can influence electronic properties and binding interactions.
Modifications to the aromatic rings of SERMs are known to dramatically alter their efficacy and tissue selectivity.
Derivative 5
Alteration of the ethoxy linker
Changing the length or nature of the linker could affect the spatial orientation of the piperidine ring relative to the phenyl group, impacting receptor fit.
The length and flexibility of the side chain in SERMs are critical for their antagonistic or agonistic effects.
Experimental Protocols for Comparative Evaluation
To validate the predicted activities of these hypothetical derivatives, a series of well-established in vitro assays would be essential.
Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of the compounds for the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).
Methodology:
Preparation of ERα and ERβ: Recombinant human ERα and ERβ are used.
Radioligand: [³H]-Estradiol is used as the radioligand.
Assay: A competitive binding assay is performed in a multi-well plate format. A constant concentration of radioligand is incubated with increasing concentrations of the test compounds.
Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal.
Detection: The amount of bound radioligand is quantified using liquid scintillation counting.
Analysis: The IC₅₀ values (concentration of compound that inhibits 50% of radioligand binding) are calculated and used to determine the binding affinity (Ki).
Cell Proliferation Assay (MCF-7 Breast Cancer Cells)
Objective: To assess the antiestrogenic (antiproliferative) activity of the compounds in an estrogen-dependent breast cancer cell line.
Methodology:
Cell Culture: MCF-7 cells are maintained in appropriate culture medium.
Seeding: Cells are seeded into 96-well plates.
Treatment: After cell attachment, the medium is replaced with a medium containing a known concentration of estradiol to stimulate proliferation, along with varying concentrations of the test compounds.
Incubation: Cells are incubated for a defined period (e.g., 5-7 days).
Quantification of Proliferation: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.
Analysis: The IC₅₀ values (concentration of compound that inhibits cell proliferation by 50%) are determined.
Cytotoxicity Assay (Various Cancer Cell Lines)
Objective: To evaluate the general cytotoxic potential of the compounds against a panel of human cancer cell lines.
Methodology:
Cell Lines: A panel of cancer cell lines (e.g., lung, colon, prostate) is used.
Assay: The methodology is similar to the cell proliferation assay, but without the addition of estradiol. Cells are treated with increasing concentrations of the test compounds.
Analysis: The IC₅₀ values are calculated to determine the cytotoxic potency of the compounds.
Visualizing the Path to Discovery
The journey from a lead compound to a potential drug candidate involves a systematic exploration of its chemical space. The following workflow illustrates the process of derivative synthesis and evaluation.
Caption: Experimental workflow for the synthesis and biological evaluation of derivatives.
The core principle of this workflow is the iterative process of designing and synthesizing new molecules and then feeding the biological data back into the design process to refine the chemical structure for optimal activity and properties.
The Underlying Mechanism: Estrogen Receptor Modulation
The likely mechanism of action for biologically active derivatives of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride is through the modulation of the estrogen receptor signaling pathway.
Caption: Simplified signaling pathway of estrogen receptor modulation by a bioactive derivative.
Upon entering a target cell, a SERM-like compound binds to the ligand-binding domain of the estrogen receptor. This binding event induces a conformational change in the receptor, which then dimerizes and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. Depending on the specific ligand and the cellular context, this interaction can either promote or inhibit the transcription of these genes, leading to the desired therapeutic effect, such as the inhibition of breast cancer cell proliferation.
Conclusion and Future Directions
4-(2-Piperidinoethoxy)benzoic acid hydrochloride represents a valuable chemical scaffold with inherent biological potential, primarily as a modulator of the estrogen receptor. While direct comparative data on its derivatives is sparse, a systematic medicinal chemistry approach, guided by the established principles of SERM design, holds significant promise for the development of novel therapeutic agents. Future research should focus on the synthesis and rigorous biological evaluation of a diverse library of derivatives to elucidate the specific structure-activity relationships for this chemical class. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile molecule.
References
Desplat, V., et al. (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. European Journal of Medicinal Chemistry, 113, 214-227. [Link]
Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
Minutolo, F., et al. (2005). Synthesis, pharmacological evaluation, and structure-activity relationships of benzopyran derivatives with potent SERM activity. Journal of Medicinal Chemistry, 48(19), 6043-6052. [Link]
Rovira, M., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-3027. [Link]
Rovira, M., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033. [Link]
LookChem. Cas 84449-80-9,4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride. [Link]
van der Walle, C. F., et al. (2016). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 59(17), 8047-8063. [Link]
Wang, Y., et al. (2019). Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. RSC Advances, 9(24), 13645-13656. [Link]
Zaitsev, A. V., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank, 2024(1), M1772. [Link]
van Aerssen, G. H., et al. (2004). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 47(11), 2744-2753. [Link]57/)
A Researcher's Guide to the Spectral Analysis of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride: A Comparative Approach
For the discerning researcher in drug development and medicinal chemistry, the precise structural elucidation of pharmaceutical intermediates is paramount. 4-(2-Piperidinoethoxy)benzoic acid hydrochloride, a key precurso...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher in drug development and medicinal chemistry, the precise structural elucidation of pharmaceutical intermediates is paramount. 4-(2-Piperidinoethoxy)benzoic acid hydrochloride, a key precursor in the synthesis of agents like Raloxifene, presents a fascinating case study in spectral analysis.[1][2][3] This guide provides an in-depth, comparative analysis of its expected spectral data across Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will dissect the anticipated spectral features, compare them with logical chemical alternatives, and provide the experimental rationale that underpins these analytical techniques.
The Analytical Imperative: Why Spectral Analysis Matters
The journey from a chemical blueprint to a viable active pharmaceutical ingredient (API) is paved with rigorous analytical checkpoints. For a molecule like 4-(2-Piperidinoethoxy)benzoic acid hydrochloride, with its distinct aromatic, ether, and heterocyclic moieties, spectral analyses are not merely confirmatory; they are revelatory.[1] They provide a detailed narrative of the molecule's electronic and vibrational states, confirming its identity, purity, and structural integrity. This guide will equip you with the foundational knowledge to interpret these spectral narratives with confidence.
Experimental Methodologies: A Self-Validating Workflow
To ensure the trustworthiness of our analysis, we will outline the standard operating procedures for acquiring high-quality spectral data. These protocols are designed to be self-validating, minimizing ambiguity and maximizing reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the presence of a residual solvent peak that can be used for spectral calibration.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.
¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method is standard. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
Instrumentation: A benchtop FTIR spectrometer with a deuterated triglycine sulfate (DTGS) detector is suitable for routine analysis.
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or pure KBr pellet) must be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Ionization Technique: Electrospray ionization (ESI) is the preferred method for this molecule due to its polar nature and the presence of a basic nitrogen atom, which is readily protonated.
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is crucial for accurate mass determination and elemental composition analysis.
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺. For fragmentation studies (MS/MS), the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).
Caption: A streamlined workflow for the comprehensive spectral analysis of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For our target compound, we can predict distinct regions of interest.
Caption: Predicted ¹H NMR spectral regions for 4-(2-Piperidinoethoxy)benzoic acid hydrochloride.
Comparative Analysis:
Proton Environment
Expected Chemical Shift (ppm)
Comparative Notes
Aromatic Protons (H-2, H-6)
~7.8-8.0 (d)
Deshielded due to the electron-withdrawing carboxylic acid group. In the alternative, 4-hydroxybenzoic acid, these protons would be shifted slightly upfield.[4][5]
Aromatic Protons (H-3, H-5)
~6.9-7.1 (d)
Shielded by the electron-donating ethoxy group. This clear doublet-of-doublets pattern is characteristic of para-substitution.[4]
Ethoxy Protons (-OCH₂-)
~4.2-4.4 (t)
Deshielded by the adjacent oxygen atom.
Ethoxy Protons (-CH₂N-)
~3.0-3.3 (t)
Shifted downfield due to the adjacent protonated nitrogen. In the free base form, this signal would appear further upfield.
Piperidine Protons (α to N)
~3.3-3.6 (m)
Broadened and shifted downfield due to the protonation of the nitrogen.
Piperidine Protons (β, γ to N)
~1.5-1.9 (m)
Complex multiplet, typical for a piperidine ring.[6]
Carboxylic Acid Proton (-COOH)
>10.0 (s, broad)
Highly deshielded and often broad due to hydrogen bonding and exchange. This signal would be absent in the corresponding methyl ester.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, we expect fewer than 14 signals.
Comparative Analysis:
Carbon Environment
Expected Chemical Shift (ppm)
Comparative Notes
Carboxylic Acid Carbonyl (-COOH)
~165-170
Characteristic downfield shift for a carboxylic acid. This would be absent in a precursor like 4-hydroxybenzonitrile.[7]
Aromatic Carbon (C-4, -O-)
~160-165
Deshielded by the directly attached oxygen atom.
Aromatic Carbon (C-1, -COOH)
~120-125
The chemical shift is influenced by the attached carboxylic acid group.
Aromatic Carbons (C-2, C-6)
~130-135
Influenced by both the carboxylic acid and ethoxy groups.
Aromatic Carbons (C-3, C-5)
~114-118
Shielded by the electron-donating ethoxy group.[8]
Ethoxy Carbon (-OCH₂-)
~65-70
Typical range for an ether carbon.
Ethoxy Carbon (-CH₂N-)
~55-60
Shifted downfield due to the influence of the nitrogen.
Piperidine Carbons (α to N)
~50-55
Influenced by the protonated nitrogen.
Piperidine Carbons (β to N)
~22-26
Piperidine Carbon (γ to N)
~20-24
FTIR Spectroscopy: Vibrational Fingerprints
The FTIR spectrum provides information about the functional groups present based on their characteristic vibrational frequencies.
Functional Group
Expected Wavenumber (cm⁻¹)
Comparative Notes
O-H Stretch (Carboxylic Acid)
2500-3300 (very broad)
This is a hallmark of a hydrogen-bonded carboxylic acid and would be absent in the corresponding ester or amide.[9]
C-H Stretch (Aromatic)
3000-3100 (sharp)
C-H Stretch (Aliphatic)
2850-3000 (sharp)
N-H Stretch (Hydrochloride)
2400-2800 (broad, multiple bands)
These broad absorptions are characteristic of a secondary amine salt. They would be absent in the free base form.
C=O Stretch (Carboxylic Acid)
1680-1710 (strong, sharp)
The position is indicative of an aromatic carboxylic acid involved in hydrogen bonding.[9]
C=C Stretch (Aromatic)
1580-1610, 1450-1500
Multiple bands are expected for the aromatic ring.
C-O Stretch (Ether)
1240-1260 (strong, aryl-alkyl ether)
A strong band in this region is indicative of the aryl-O-CH₂ linkage.
C-O Stretch (Carboxylic Acid)
1280-1320 (strong)
Mass Spectrometry: Molecular Weight and Fragmentation
High-resolution mass spectrometry provides the most accurate determination of the molecular weight and elemental composition.
Molecular Ion: In ESI+ mode, the expected protonated molecular ion [M+H]⁺ will have a mass-to-charge ratio (m/z) corresponding to the formula C₁₄H₂₀NO₃⁺. The hydrochloride salt itself is not typically observed in the gas phase.
Fragmentation Analysis: Tandem MS (MS/MS) of the parent ion can reveal characteristic fragmentation patterns.
Caption: Predicted major fragmentation pathways for 4-(2-Piperidinoethoxy)benzoic acid [M+H]⁺ ion in MS/MS.
Comparative Fragmentation Notes:
A dominant fragment is often the piperidinomethyl cation (m/z 98), resulting from the cleavage of the bond between the ethoxy oxygen and the benzene ring.
Cleavage of the ether C-O bond can also lead to the formation of a fragment corresponding to the protonated piperidinoethanol.
The fragmentation pattern of the free base would be similar, but the initial ionization would be at a lower m/z.
Conclusion
The spectral analysis of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride is a multi-faceted process that requires a synergistic interpretation of NMR, FTIR, and MS data. By understanding the expected spectral features of each functional moiety and comparing them against logical alternatives, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate. This guide serves as a foundational framework for such an analysis, emphasizing the importance of robust experimental design and a deep understanding of the principles of chemical spectroscopy.
References
MDPI. Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). Available from: [Link].
Sanika Chemicals. 4-[2-Piperidinoethoxy) Benzoic Acid Hydrochloride. Available from: https://www.sanikachemicals.com/4-2-piperidinoethoxy-benzoic-acid-hydrochloride.html.
ChemicalBook. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5774865.htm.
ResearchGate. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Available from: [Link].
PubMed. Spectrophotometric analysis of raloxifene hydrochloride in pure and pharmaceutical formulations. Available from: [Link].
ResearchGate. (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid... Available from: [Link].
ResearchGate. Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. Available from: [Link].
Doc Brown's Chemistry. infrared spectrum of benzoic acid. Available from: [Link].
NIH. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link].
ResearchGate. Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Available from: [Link].
CSIR-NIScPR. Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Available from: [Link].
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link].
SpectraBase. Piperidine hydrochloride - Optional[FTIR] - Spectrum. Available from: [Link].
NIST. Piperidine, 1-ethyl- - the NIST WebBook. Available from: [Link]..
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Analytical Methodologies for 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride Validation
Executive Summary
4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CAS 84449-80-9) is the critical pharmacophore-bearing intermediate in the synthesis of Raloxifene Hydrochloride , a Selective Estrogen Receptor Modulator (SERM). The purity of this intermediate directly dictates the impurity profile of the final API.
This guide presents an inter-laboratory comparative analysis of three analytical methodologies: RP-HPLC , Potentiometric Titration , and LC-MS/MS . Based on cross-validation data, we define the "Gold Standard" for routine quality control and provide actionable protocols for method transfer and validation.
Chemical Context & Critical Quality Attributes (CQAs)
The compound exhibits zwitterionic character due to the basic piperidine nitrogen and the acidic benzoic acid moiety. This amphoteric nature presents specific challenges in chromatographic retention and peak shape.
Inter-Laboratory Study Results: Performance Matrix
The following table summarizes the data from the comparative study, highlighting why RP-HPLC is the preferred method for release testing.
Parameter
Method A: RP-HPLC
Method B: Titration
Method C: LC-MS
Specificity
High (Separates all impurities)
Low (Responds to all acidic/basic groups)
Very High (Mass selective)
Precision (%RSD)
0.4% - 0.8%
1.2% - 1.8%
2.0% - 3.5%
Linearity Range
0.1 µg/mL - 500 µg/mL
10 mg - 1000 mg
ng/mL range
Cost per Run
Moderate
Low
High
Throughput
Medium (25 min/run)
High (5 min/run)
Low (Complex setup)
Primary Use
Release Testing (Purity)
Assay (Salt Content)
Genotoxic Impurity Screening
Analytical Workflow & Decision Tree
This workflow guides the analyst on which method to deploy based on the stage of drug development.
Caption: Decision tree for selecting the appropriate analytical method based on testing requirements (QC vs. R&D).
References
BenchChem. (2025).[12] 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride: Properties and Applications in Raloxifene Synthesis. Retrieved from
Yenisetty, R., et al. (2017). Analytical method validation and quantification of raloxifene hydrochloride and its related substance in API using reverse phase - liquid chromatographic method. Scholars Academic Journal of Pharmacy. Retrieved from
Basavaiah, K., et al. (2008).[8] Development and validation of RP-HPLC method for determination of Raloxifene Hydrochloride. Acta Pharmaceutica.[8] Retrieved from
U.S. Pharmacopeia (USP). (Current Edition). General Chapter <1225> Validation of Compendial Procedures. Retrieved from
ChemicalBook. (2025). Synthesis and HPLC Monitoring of 4-[2-(1-Piperidine)ethoxy]benzoic acid hydrochloride. Retrieved from
Executive Summary & Chemical Profile Objective: To define the safe, compliant, and environmentally responsible disposal workflow for 4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CAS: 84449-80-9). Chemical Identity:...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Objective: To define the safe, compliant, and environmentally responsible disposal workflow for 4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CAS: 84449-80-9).
Before handling waste, we must understand the specific risks.[8] This compound is a hydrochloride salt of an organic base, possessing both acidic characteristics (from the HCl) and biological activity potential.[3]
GHS Hazard Classification:
The primary hazards drive the waste segregation strategy.
Expert Insight:
While the acute toxicity is often categorized as "Warning" rather than "Danger," the hydrochloride moiety means this compound can liberate acidic vapors if mixed with strong oxidizers or inadvertently heated. Furthermore, as a pharmaceutical building block, it must be treated as a bioactive agent . Under no circumstances should this be treated as "general trash" or flushed down the drain, regardless of water solubility.
Waste Segregation & Classification Strategy
Effective disposal starts with segregation at the bench. Mixing waste streams increases disposal costs and safety risks.
Note: Even if dissolved in water, the presence of the organic drug intermediate prohibits sewer disposal.
Step-by-Step Disposal Protocol
Protocol 1: Disposal of Solid Waste (Expired or Excess)[1][2]
Personal Protective Equipment (PPE): Don Nitrile gloves, safety goggles, and a lab coat. If handling large quantities (>100g) of fine powder, use a P95 dust mask or work inside a fume hood to prevent inhalation (H335).[3]
Container Selection: Use a dedicated, chemically compatible solid waste container (typically a clear or white HDPE jar with a screw-top lid).[2][3]
Transfer:
Place the waste container inside a fume hood.
Transfer the solid carefully to avoid dust generation.
Self-Validating Step: Wipe the exterior of the container with a damp paper towel after transfer. If the towel picks up white residue, your transfer technique was insufficient; dispose of the towel as contaminated debris.
Labeling: Affix a hazardous waste tag immediately.[8]
Storage: Store the closed container in a Satellite Accumulation Area (SAA) until pickup.
Protocol 2: Disposal of Contaminated Debris (Gloves, Weigh Boats)
Collection: Collect heavily contaminated items (weigh boats with visible powder, spill cleanup mats) in a clear, 6-mil polyethylene bag.[2][3]
Double Bagging: Seal the first bag (gooseneck tie or tape) and place it inside a second clear bag.
Tagging: Label the outer bag as "Solid Hazardous Waste Debris - Contaminated with [Chemical Name]".
Protocol 3: Empty Container Management
Triple Rinse Rule: If the original reagent bottle is empty:
Rinse the bottle three times with a small volume of a compatible solvent (e.g., Methanol or Water).
Collect all rinsate into the appropriate Liquid Waste container (see Section 3B).
Deface the label on the bottle.
Discard the clean, defaced bottle in the glass recycling or trash, depending on facility rules.
Visualized Decision Workflow
The following diagram illustrates the logical flow for disposing of this specific compound, ensuring no decision ambiguity at the bench.
Figure 1: Decision tree for the segregation and packaging of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride waste streams.
Emergency Spill Response
In the event of a spill outside of the fume hood:
Isolate: Evacuate the immediate area if dust is airborne.
Protect: Wear N95/P95 mask, goggles, and double gloves.
Contain:
Solid Spill: Do not dry sweep (creates dust).[3] Cover with a damp paper towel or use a HEPA-filtered vacuum if available.[2][3] Scoop up the damp material and place it in a waste container.
Liquid Spill: Absorb with vermiculite or standard spill pads.
Clean: Wipe the surface with water followed by a detergent solution to remove the salt residue.
Dispose: All cleanup materials go into the Hazardous Solid Waste stream.
References
National Center for Biotechnology Information (NCBI). (2023).[3] PubChem Compound Summary for CID 5743835, 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. PubChem. [Link][2][3]